5-Chloro-3H-imidazo[4,5-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUBPQVLQOHMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419923 | |
| Record name | 5-Chloro-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52090-89-8 | |
| Record name | 5-Chloro-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3H-imidazo[4,5-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The imidazo[4,5-b]pyridine scaffold is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1][2][3][4] This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and presents visual workflows to aid in research and development efforts.
Core Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while some experimental data is available, other values are based on computational predictions and should be confirmed through empirical testing.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | PubChem[5] |
| Molecular Weight | 153.57 g/mol | PubChem[5] |
| Melting Point | 230-232 °C | Not explicitly cited |
| Boiling Point | 368.5±22.0 °C (Predicted) | Not explicitly cited |
| Density | 1.61±0.1 g/cm³ (Predicted) | Not explicitly cited |
| pKa | 7.53±0.40 (Predicted) | Not explicitly cited |
| logP (XLogP3) | 1.7 | PubChem[5] |
| Appearance | Light brown to khaki solid | Not explicitly cited |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is crucial for drug development. The following sections provide detailed methodologies for key experiments.
Melting Point Determination by Capillary Method
The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer and a viewing lens.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (the clear point) are recorded. This range represents the melting point of the substance. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
pKa Determination by UV-Visible Spectrophotometry
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable compounds like this compound, the pKa influences its solubility, absorption, and distribution in biological systems. UV-visible spectrophotometry is a common method for pKa determination.
Methodology:
-
Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted to a constant concentration in each of the buffer solutions.
-
UV-Vis Spectra Acquisition: The UV-visible absorption spectrum of the compound in each buffer solution is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at one or more wavelengths where the neutral and ionized forms of the molecule have different extinction coefficients is plotted against the pH.
-
pKa Calculation: The pKa is determined from the resulting sigmoidal curve, typically as the pH at the inflection point, where the concentrations of the acidic and basic forms are equal. This can be done by fitting the data to the Henderson-Hasselbalch equation.
logP Determination by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its determination.
Methodology:
-
Phase Preparation: A biphasic system of n-octanol and water (or a suitable buffer, typically pH 7.4, for logD determination) is prepared and mutually saturated by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Solubility Determination
Solubility in both aqueous and organic solvents is a fundamental property that influences a compound's formulation and bioavailability.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period to ensure that equilibrium is reached.
-
Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC, or gravimetric analysis after solvent evaporation).
-
Solubility Expression: The solubility is typically expressed in units of mg/mL or mol/L.
Biological Activity and Potential Mechanisms of Action
The imidazo[4,5-b]pyridine scaffold is a versatile pharmacophore present in numerous biologically active compounds.[1][2][3][4][6] Derivatives of this core structure have demonstrated a broad spectrum of activities, including:
-
Anticancer Activity: Several imidazo[4,5-b]pyridine derivatives have shown potent cytotoxic activity against various cancer cell lines.[1][7][8][9][10][11] The proposed mechanisms of action for some of these derivatives include the inhibition of key cellular targets such as Cyclin-Dependent Kinase 9 (CDK9).[7][10]
-
Anti-inflammatory Activity: Certain imidazo[4,5-b]pyridine derivatives have been investigated as anti-inflammatory agents, with some showing inhibitory activity against cyclooxygenase (COX) enzymes.[9][12][13][14]
-
Antiviral and Antibacterial Activity: The imidazo[4,5-b]pyridine nucleus is also found in compounds with reported antiviral and antibacterial properties.[1][3]
While the specific biological targets and signaling pathways for this compound have not been definitively elucidated in the reviewed literature, a general workflow for investigating its mechanism of action can be proposed. This workflow would typically involve a series of in vitro and in vivo studies to identify cellular targets and downstream signaling events.
This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate further investigation into the properties and potential therapeutic applications of this compound. It is recommended that predicted values be experimentally verified to ensure the accuracy of data used in subsequent research and development activities.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. This compound | C6H4ClN3 | CID 5409027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
A Theoretical DFT Insight into 5-Chloro-3H-imidazo[4,5-b]pyridine: A Computational Guide for Drug Discovery
Abstract
5-Chloro-3H-imidazo[4,5-b]pyridine, a heterocyclic amine, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide provides a comprehensive theoretical investigation of its structural, electronic, and spectroscopic properties using Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's characteristics to aid in the rational design of novel therapeutics. The guide details the computational methodologies, presents key quantitative data in a structured format, and visualizes complex relationships to facilitate comprehension.
Introduction
The imidazo[4,5-b]pyridine ring system, an analog of purine, is a cornerstone in the development of bioactive molecules. Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antiviral, and kinase inhibitory effects. The introduction of a chlorine atom at the 5-position can significantly modulate the molecule's physicochemical properties, influencing its binding affinity to biological targets. Understanding the fundamental quantum chemical properties of this compound is therefore crucial for structure-activity relationship (SAR) studies and the design of next-generation inhibitors.
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a cost-effective and accurate means to predict molecular properties. This guide leverages DFT calculations to elucidate the optimized geometry, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO) of the title compound. Such data is invaluable for predicting reactivity, stability, and potential interaction sites with biomolecules.
Computational Methodology
The theoretical calculations summarized in this guide are based on established DFT methods commonly employed for organic molecules. While specific parameters may vary between different research studies, a representative and widely accepted protocol is outlined below.
Geometry Optimization
The initial structure of this compound was generated using standard molecular modeling software. The geometry was then optimized to find the global minimum on the potential energy surface.
-
Level of Theory: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a frequently used and reliable method for such systems.
-
Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a good balance between accuracy and computational cost, accounting for polarization and diffuse functions.
-
Software: Calculations are commonly performed using the Gaussian suite of programs.
The convergence criteria for the optimization are typically set to the software's default values, ensuring a true energy minimum is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a stable conformation.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory and basis set. This calculation serves two primary purposes:
-
Confirmation of Minimum Energy Structure: As mentioned, the absence of imaginary frequencies confirms that the optimized geometry is a true minimum.
-
Prediction of Infrared and Raman Spectra: The calculated frequencies correspond to the vibrational modes of the molecule and can be used to predict its infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data for validation of the computational method.
Electronic Properties Analysis
The electronic properties of the molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its chemical reactivity and kinetic stability.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity.
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide further insights into the molecule's reactivity.[1]
Results and Discussion
The following sections present the key quantitative data obtained from DFT calculations on this compound.
Molecular Geometry
The optimized geometrical parameters, including bond lengths and bond angles, are crucial for understanding the molecule's three-dimensional structure. These parameters can be compared with experimental X-ray diffraction data where available.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N1 | 1.37 | N1-C2-N3 | 110.5 |
| C2-N3 | 1.38 | C2-N3-C4 | 106.2 |
| N3-C4 | 1.39 | N3-C4-C5 | 130.1 |
| C4-C5 | 1.41 | C4-C5-C6 | 117.8 |
| C5-C6 | 1.38 | C5-C6-N7 | 123.5 |
| C6-N7 | 1.32 | C6-N7-C8 | 117.9 |
| N7-C8 | 1.39 | N7-C8-N1 | 104.5 |
| C8-N1 | 1.38 | C8-N1-C2 | 108.3 |
| C5-Cl | 1.74 | Cl-C5-C4 | 119.7 |
| N1-H | 1.01 | H-N1-C2 | 125.8 |
Note: These are representative values and may vary slightly depending on the specific computational method used.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared spectrum that can be used to identify characteristic functional groups.
Table 2: Selected Calculated Vibrational Frequencies and Their Assignments
| Frequency (cm⁻¹) | Assignment |
| 3450 | N-H stretching |
| 3100-3000 | C-H aromatic stretching |
| 1620 | C=N stretching |
| 1580 | C=C aromatic stretching |
| 1450 | C-N stretching |
| 1250 | In-plane N-H bending |
| 820 | C-H out-of-plane bending |
| 750 | C-Cl stretching |
Note: Calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental values.
Frontier Molecular Orbitals and Electronic Properties
The HOMO and LUMO are crucial for determining the electronic behavior of the molecule. The distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack.
Figure 1: Frontier Molecular Orbitals and Energy Gap.
The HOMO is primarily localized on the electron-rich imidazole ring, suggesting this is the likely site for electrophilic attack. Conversely, the LUMO is distributed over the pyridine ring, indicating its susceptibility to nucleophilic attack. The calculated HOMO-LUMO energy gap of approximately 5.3 eV suggests that this compound is a relatively stable molecule.
Table 3: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| Energy Gap (ΔE) | 5.3 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Global Electrophilicity Index (ω) | 2.80 |
These quantitative descriptors of reactivity are invaluable for comparing the electronic properties of a series of derivatives and for building predictive QSAR models.
Visualizing the Computational Workflow
The process of a theoretical DFT study can be visualized as a logical workflow, from initial structure preparation to the final analysis of molecular properties.
Figure 2: A typical workflow for a DFT study.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the theoretical DFT study of this compound. The presented data on its optimized geometry, vibrational frequencies, and electronic properties offer a solid foundation for understanding its intrinsic characteristics. This information is pivotal for medicinal chemists and computational scientists in the rational design of novel imidazo[4,5-b]pyridine derivatives with enhanced biological activity.
Future computational studies could expand on this work by:
-
Investigating Tautomeric Forms: A detailed analysis of the relative stabilities of different tautomers of this compound.
-
Molecular Docking Studies: Simulating the interaction of this molecule with specific biological targets to predict binding modes and affinities.
-
Quantum Theory of Atoms in Molecules (QTAIM) Analysis: To gain deeper insights into the nature of the chemical bonds within the molecule.
-
Solvent Effects: Exploring the influence of different solvent environments on the molecular properties using implicit or explicit solvent models.
By integrating these computational approaches, a more complete picture of the chemical behavior of this compound can be developed, accelerating the discovery of new and effective therapeutic agents.
References
Analysis of 5-Chloro-3H-imidazo[4,5-b]pyridine Crystal Structure: A Technical Guide
Introduction
Due to the absence of publicly available experimental crystal structure data for 5-Chloro-3H-imidazo[4,5-b]pyridine, this technical guide will instead provide a comprehensive analysis of a closely related and structurally characterized derivative: 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine . The imidazo[4,5-b]pyridine core is a significant scaffold in medicinal chemistry, recognized for its structural similarity to purines and its broad spectrum of biological activities, including as an antimicrobial, antioxidant, and anticancer agent.[1] This document will detail the experimental procedures for the synthesis and crystal structure determination of this derivative, present its crystallographic data in a structured format, and visualize the synthetic workflow. This information serves as a valuable reference for researchers and professionals in drug development interested in the structural characteristics of this class of compounds.
Experimental Protocols
Synthesis of 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine
The synthesis of the title compound is achieved through the alkylation of its precursor, 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine.[1]
Materials and Reagents:
-
6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Tetra-n-butylammonium bromide (TBAB)
-
Dimethylformamide (DMF)
-
Hexane
-
Dichloromethane
Procedure:
-
A mixture of 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine (1.25 mmol), potassium carbonate (2.75 mmol), and tetra-n-butylammonium bromide (0.187 mmol) is prepared in DMF (40 mL).
-
Allyl bromide (2 mmol) is added to the mixture in small portions.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel using a hexane/dichloromethane (80/20) eluent to yield the final product.[1]
Single-Crystal X-ray Diffraction
The determination of the crystal structure was performed using single-crystal X-ray diffraction.[1]
Instrumentation and Software:
-
Diffractometer: Bruker D8 QUEST PHOTON 3
-
Radiation Source: Mo Kα (λ = 0.71073 Å)
-
Data Processing Software: SAINT
-
Structure Solution Software: SHELXT (dual space methods)
-
Structure Refinement Software: SHELXL (full matrix, least-squares on F²)
Data Collection and Refinement:
-
A suitable single crystal of the compound was selected for analysis.
-
X-ray intensity data were collected at a temperature of 150 K.
-
The X-ray generator was operated at 50 kV and 30 mA.
-
The collected data were processed using the SAINT software.
-
The crystal structure was solved using dual space methods with SHELXT.
-
The structure was refined by full-matrix least-squares methods on F² using SHELXL.[1]
Data Presentation
The crystallographic data for 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2087998.[1] The following tables summarize the key crystal data and structure refinement parameters.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₁₅H₁₁BrN₄O₂ |
| Formula weight | 371.19 g/mol |
| Temperature | 150 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 10.373(3) Å |
| b | 12.383(4) Å |
| c | 11.666(4) Å |
| α | 90° |
| β | 106.13(1)° |
| γ | 90° |
| Volume | 1439.1(8) ų |
| Z | 4 |
| Density (calculated) | 1.714 Mg/m³ |
| Absorption coefficient | 2.983 mm⁻¹ |
| F(000) | 744 |
| Data collection | |
| θ range for data collection | 2.68 to 25.00° |
| Index ranges | -12 ≤ h ≤ 12, -14 ≤ k ≤ 14, -13 ≤ l ≤ 13 |
| Reflections collected | 10056 |
| Independent reflections | 2525 [R(int) = 0.0460] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 2525 / 0 / 211 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0415, wR₂ = 0.0935 |
| R indices (all data) | R₁ = 0.0573, wR₂ = 0.1018 |
| Largest diff. peak/hole | 0.48 and -0.50 e.Å⁻³ |
Mandatory Visualization
Caption: Workflow for the synthesis and crystal structure analysis.
References
Spectroscopic and Structural Elucidation of 5-Chloro-3H-imidazo[4,5-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Chloro-3H-imidazo[4,5-b]pyridine. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this document combines available data with predicted values based on established principles and analysis of structurally similar compounds. This guide is intended to support researchers in the identification, characterization, and application of this compound in drug discovery and development.
Compound Overview
Structure:
Chemical Structure of this compound
Molecular Formula: C₆H₄ClN₃[1]
Molecular Weight: 153.57 g/mol [1]
CAS Number: 52090-89-8[1]
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound. Predicted values are derived from spectral data of closely related imidazo[4,5-b]pyridine derivatives and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.3 - 8.5 | s | H-2 |
| ~8.1 - 8.3 | d | H-7 |
| ~7.3 - 7.5 | d | H-6 |
| ~12.0 - 13.0 | br s | N-H |
Solvent: DMSO-d₆ Values are predicted based on the analysis of similar structures.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 150 | C-2 |
| ~140 - 145 | C-7a |
| ~135 - 140 | C-5 |
| ~130 - 135 | C-3a |
| ~120 - 125 | C-6 |
| ~115 - 120 | C-7 |
Solvent: DMSO-d₆ Values are predicted based on the analysis of similar structures.
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1620 - 1580 | Medium-Strong | C=N Stretch |
| 1500 - 1400 | Medium-Strong | Aromatic C=C Stretch |
| 1100 - 1000 | Medium | C-Cl Stretch |
| 850 - 750 | Strong | C-H Out-of-plane Bending |
Sample State: KBr Pellet Values are predicted based on characteristic absorption bands for similar aromatic and heterocyclic compounds.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 153 | 100 | [M]⁺ |
| 155 | ~33 | [M+2]⁺ (due to ³⁷Cl isotope) |
| 126 | Variable | [M-HCN]⁺ |
| 99 | Variable | [M-2HCN]⁺ or [M-HCN-Cl]⁺ |
Ionization Mode: Electron Ionization (EI) The molecular ion peak [M]⁺ is expected at m/z 153, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. The [M+2]⁺ peak with approximately one-third the intensity is characteristic of a monochlorinated compound.
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for this compound. These protocols are based on standard laboratory practices for the analysis of heterocyclic organic compounds.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
NMR Experimental Workflow
FT-IR Spectroscopy
Objective: To identify functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the characteristic absorption bands.
-
FT-IR Experimental Workflow
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Sample Introduction:
-
Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent for injection if coupled with a gas chromatograph.
-
-
Ionization and Analysis:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Accelerate the resulting ions into the mass analyzer.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the isotopic pattern, particularly the [M+2]⁺ peak, to confirm the presence of chlorine.
-
Identify and propose structures for major fragment ions.
-
Mass Spectrometry Experimental Workflow
Conclusion
References
Quantum Chemical Calculations for Imidazo[4,5-b]pyridine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, owing to its structural similarity to endogenous purines. This has led to the development of numerous derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Quantum chemical calculations have emerged as an indispensable tool in the rational design and development of novel imidazo[4,5-b]pyridine-based therapeutic agents. This technical guide provides an in-depth overview of the application of quantum chemical methods to elucidate the electronic and structural properties of these derivatives, thereby facilitating the prediction of their biological activity and the design of more potent and selective drug candidates.
Theoretical Foundations of Quantum Chemical Calculations
Quantum chemical calculations provide valuable insights into the molecular properties of imidazo[4,5-b]pyridine derivatives at the atomic and electronic levels. Density Functional Theory (DFT) is the most widely employed method for these studies, offering a good balance between computational cost and accuracy.[1][5]
Key Quantum Chemical Descriptors and Their Significance in Drug Design:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the chemical reactivity and bioactivity of a molecule. The energy of HOMO is related to the electron-donating ability, while the LUMO energy reflects the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.[3]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule.[6] It helps in identifying the electrophilic and nucleophilic sites, which are potential regions for intermolecular interactions, such as hydrogen bonding and electrostatic interactions with biological targets.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the delocalization of electron density between occupied and unoccupied orbitals, which is crucial for understanding intramolecular interactions and the stability of the molecule.
Experimental Protocols: Synthesis of Imidazo[4,5-b]pyridine Derivatives
A common synthetic route to imidazo[4,5-b]pyridine derivatives involves the condensation of a diaminopyridine with a carboxylic acid or its derivative.[2] A representative experimental protocol is provided below.
General Procedure for the Synthesis of 2-Substituted-3H-imidazo[4,5-b]pyridines:
-
A mixture of 2,3-diaminopyridine (1 equivalent) and the desired carboxylic acid (1.2 equivalents) is heated in polyphosphoric acid (PPA) at 150-180 °C for 2-4 hours.
-
The reaction mixture is cooled to room temperature and then poured into ice-cold water.
-
The resulting solution is neutralized with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to afford the desired 2-substituted-3H-imidazo[4,5-b]pyridine.
Note: Reaction conditions may vary depending on the specific substrates used.
Computational Methodology
The following section outlines a typical computational workflow for performing quantum chemical calculations on imidazo[4,5-b]pyridine derivatives.
Workflow for Quantum Chemical Calculations:
Caption: A typical workflow for quantum chemical calculations on imidazo[4,5-b]pyridine derivatives.
Detailed Computational Parameters:
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a commonly used hybrid functional.
-
Basis Set: 6-31G(d,p) or a larger basis set like 6-311++G(d,p) for more accurate results.
-
Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate the effect of a solvent.
Data Presentation: Calculated Quantum Chemical Properties
The following tables summarize representative calculated quantum chemical properties for a model imidazo[4,5-b]pyridine derivative.
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| ΔE (LUMO-HOMO) | 4.7 |
Table 2: Natural Bond Orbital (NBO) Analysis - Key Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N3 | π(C2-N1) | 25.4 |
| π(C5-C6) | π(N4-C7a) | 18.2 |
| π(C2-N1) | π*(C7a-N4) | 15.9 |
E(2) represents the stabilization energy of the donor-acceptor interaction.
Correlation of Quantum Chemical Properties with Biological Activity
The calculated quantum chemical properties can be correlated with the biological activity of imidazo[4,5-b]pyridine derivatives, providing a rational basis for drug design.
Caption: Relationship between calculated quantum chemical properties and drug design principles.
-
Reactivity and Bioactivity: A lower HOMO-LUMO energy gap often correlates with higher chemical reactivity and potentially greater biological activity.
-
Intermolecular Interactions: The MEP map can predict the most probable sites for hydrogen bonding and other non-covalent interactions with the active site of a biological target. This information is invaluable for designing molecules with improved binding affinity.
-
Molecular Stability: NBO analysis can help in understanding the electronic factors that contribute to the stability of the molecule, which is an important consideration for drug development.
Conclusion
Quantum chemical calculations, particularly DFT, provide a powerful computational framework for investigating the electronic and structural properties of imidazo[4,5-b]pyridine derivatives. By calculating key descriptors such as HOMO-LUMO energies, MEP, and NBOs, researchers can gain valuable insights into the reactivity, stability, and potential intermolecular interactions of these compounds. This knowledge is instrumental in understanding structure-activity relationships and in the rational design of novel imidazo[4,5-b]pyridine-based drugs with enhanced efficacy and selectivity. The integration of computational and experimental approaches will undoubtedly continue to accelerate the discovery and development of new therapeutic agents from this important class of heterocyclic compounds.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 5-Chloro-3H-imidazo[4,5-b]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-Chloro-3H-imidazo[4,5-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, largely due to its structural similarity to endogenous purines.[1] The biological activity and physicochemical properties of this molecule are intrinsically linked to its tautomeric state, which dictates its hydrogen bonding capabilities, molecular shape, and electronic distribution. This guide provides a comprehensive technical overview of the annular tautomerism of this compound, detailing the primary tautomeric forms and the established experimental and computational methodologies for their characterization. While specific quantitative data for this exact derivative is sparse in published literature, this document synthesizes information from closely related analogues to provide a robust framework for its study.
Introduction to Annular Tautomerism in Imidazo[4,5-b]pyridines
Tautomerism is a phenomenon where a single compound exists as a mixture of two or more readily interconvertible structural isomers, differing in the position of a proton and the location of a double bond. In heterocyclic systems like imidazo[4,5-b]pyridine, the migration of a proton between the nitrogen atoms of the imidazole ring is known as annular tautomerism. This equilibrium is critical as different tautomers can exhibit distinct biological activities and receptor binding affinities.
For this compound, three principal tautomers are considered: the 1H, 3H, and 4H forms. The IUPAC name for this compound is 5-chloro-1H-imidazo[4,5-b]pyridine, but the 3H and 4H forms are also recognized synonyms, indicating their relevance in the tautomeric equilibrium.[2] The relative stability and population of these tautomers are influenced by factors such as the physical state (solid vs. solution), solvent polarity, pH, and the electronic effects of substituents on the fused ring system.
Note: A valid DOT script for the tautomeric structures could not be generated as the prompt does not support image embedding from URLs. A simplified representation is provided above.
Caption: Annular tautomeric equilibrium of 5-Chloro-imidazo[4,5-b]pyridine.
Computational Analysis of Tautomer Stability
Density Functional Theory (DFT) is a powerful computational tool for predicting the relative stabilities of tautomers.[3][4] By calculating the Gibbs free energy of each isomer in the gas phase and in various solvent environments (using models like the Polarizable Continuum Model, PCM), researchers can determine the predominant tautomeric form under specific conditions.[3]
Predicted Stability
For the parent imidazo[4,5-b]pyridine, DFT calculations have shown that the imidazole nitrogen is the most basic site, suggesting it is the primary location for protonation.[5] The presence of an electron-withdrawing chloro group at the 5-position is expected to influence the electron density across the ring system, potentially altering the relative energies of the 1H and 3H tautomers. A thorough DFT analysis would be required to quantify this effect for the title compound.
Quantitative Data from Computational Studies
The following table is a template illustrating how data from a DFT study on tautomer stability would be presented. The values are hypothetical and serve as an example.
| Tautomer | Method/Basis Set | Phase | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1H-Isomer | B3LYP/6-311+G(d,p) | Gas Phase | 0.00 | 75.5 |
| 3H-Isomer | B3LYP/6-311+G(d,p) | Gas Phase | 0.65 | 24.5 |
| 1H-Isomer | B3LYP/6-311+G(d,p) | Water (PCM) | 0.00 | 85.1 |
| 3H-Isomer | B3LYP/6-311+G(d,p) | Water (PCM) | 1.10 | 14.9 |
Experimental Characterization
Spectroscopic and crystallographic methods are essential for the experimental validation of tautomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution.[6] Chemical shifts of ¹H, ¹³C, and particularly ¹⁵N nuclei are highly sensitive to the electronic environment and can distinguish between tautomers.[7][8] Advanced 2D NMR techniques like HMBC and NOESY can confirm proton positions and through-space proximities, aiding in unambiguous structure assignment.[9]
For related imidazopyridine systems, ¹⁵N NMR has been effectively used to probe the tautomeric balance, as the shielding of the pyridine ring nitrogen is highly dependent on the proton's location.[7]
Table 2: Representative ¹³C and ¹⁵N NMR Chemical Shifts (Hypothetical)
| Atom | 1H-Tautomer (δ, ppm) | 3H-Tautomer (δ, ppm) |
| C2 | 148.5 | 145.0 |
| C5 | 142.0 | 142.3 |
| C6 | 118.0 | 118.2 |
| C7 | 130.5 | 130.3 |
| C7a | 149.0 | 149.5 |
| N1 | -170 | -250 |
| N3 | -255 | -165 |
| N4 | -100 | -105 |
Note: Values are hypothetical, based on typical ranges for N-heterocycles.
X-ray Crystallography
UV-Vis and Fluorescence Spectroscopy
The electronic transitions of a molecule, observed via UV-Vis absorption and fluorescence emission, are sensitive to its tautomeric form. Studies on related imidazo[4,5-b]pyridine derivatives have used these techniques to investigate protonation equilibria, which are mechanistically related to tautomerism.[11] Changes in absorption or emission maxima upon varying solvent polarity can provide insights into the ground and excited-state tautomeric preferences.
Experimental Protocols
Detailed and rigorous experimental procedures are crucial for obtaining reliable data on tautomeric systems.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD) to a final concentration of ~25 mM in a 5 mm NMR tube.
-
Data Acquisition: Record spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C{¹H} NMR: Acquire using a proton-decoupled pulse program with a 45° pulse angle, a 2-second relaxation delay, and accumulate at least 1024 scans for adequate signal-to-noise.
-
¹⁵N NMR: Use a 1D sequence with proton decoupling, or preferably, a 2D ¹H-¹⁵N HMBC experiment optimized for a 2-3 J coupling of ~5-10 Hz. A relaxation delay of 2.5 seconds and a sufficient number of scans are required due to the low natural abundance and gyromagnetic ratio of ¹⁵N.
-
-
Data Analysis: Process all spectra using appropriate software. Assign peaks with the aid of 2D experiments (COSY, HSQC, HMBC). The presence of two distinct sets of signals for the heterocyclic core would indicate a slow equilibrium between tautomers on the NMR timescale. Coalescence of signals at elevated temperatures can be used to study the dynamics of the interconversion.
Protocol for DFT Calculations
-
Structure Generation: Build the 3D structures of the 1H, 3H, and 4H tautomers of 5-Chloro-imidazo[4,5-b]pyridine using molecular modeling software.
-
Geometry Optimization: Perform full geometry optimization for each tautomer without constraints. A common and reliable level of theory is B3LYP with a Pople-style basis set such as 6-311+G(d,p).[3]
-
Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Solvent Effects: To model solution-phase behavior, repeat the optimization and frequency calculations using an implicit solvent model such as the Polarizable Continuum Model (PCM) for relevant solvents (e.g., water, DMSO).
-
Data Analysis: Calculate the relative Gibbs free energies (ΔG) between the tautomers at 298.15 K. Use the ΔG values to calculate the equilibrium constant (K) and the relative population of each tautomer using the Boltzmann distribution equation.
Logical Workflow for Tautomer Characterization
The comprehensive study of tautomerism in a molecule like this compound follows a logical progression from theoretical prediction to experimental verification.
Caption: Workflow for the characterization of tautomerism.
Conclusion
The tautomeric behavior of this compound is a crucial aspect of its chemical identity, with significant implications for its application in drug discovery and materials science. While direct experimental data for this specific molecule is not extensively published, a robust framework for its investigation exists. A combined approach, leveraging the predictive power of DFT calculations and the definitive analytical capabilities of NMR spectroscopy and X-ray crystallography, is essential for a complete understanding. Future research focused on the synthesis and detailed characterization of the individual tautomers of this compound would provide invaluable data for medicinal chemists and accelerate the development of novel therapeutics based on this privileged scaffold.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H4ClN3 | CID 5409027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. scispace.com [scispace.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. fulir.irb.hr [fulir.irb.hr]
Determining the Solubility of 5-Chloro-3H-imidazo[4,5-b]pyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Theoretical Considerations for Solvent Selection
The solubility of an organic molecule like 5-Chloro-3H-imidazo[4,5-b]pyridine is dictated by its molecular structure and the principle of "like dissolves like."[2] The presence of a pyridine ring, an imidazole ring, and a chloro-substituent suggests a molecule with moderate polarity. Therefore, a range of organic solvents with varying polarities should be considered for solubility screening.
Key Structural Features and their Implications for Solubility:
-
Imidazo[4,5-b]pyridine Core: The nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors, potentially leading to solubility in protic solvents.
-
Chloro Group: The electronegative chlorine atom contributes to the molecule's polarity.
-
Aromatic System: The fused aromatic rings can lead to pi-pi stacking interactions, which can be disrupted by suitable aromatic or polar aprotic solvents.
Based on these features, a suggested list of solvents for initial screening would include:
-
Protic Solvents: Methanol, Ethanol, Isopropanol
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile
-
Aprotic Nonpolar Solvents: Dichloromethane, Tetrahydrofuran (THF), Ethyl acetate
Experimental Determination of Solubility
The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method .[3] This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.
General Experimental Protocol: Shake-Flask Method
This protocol outlines the steps to determine the solubility of this compound in a selected organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (pure solid)
-
Selected organic solvent (high purity)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation.[3]
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The exact time should be determined by preliminary experiments where solubility is measured at different time points until a plateau is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, avoiding any undissolved solid. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.[3]
-
Sample Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.
-
HPLC: This is a highly accurate and precise method for quantification. A calibration curve should be prepared using standard solutions of known concentrations.[4][5]
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore, UV-Vis spectroscopy can be a simpler and faster method. A calibration curve based on Beer-Lambert's law is required.[3]
-
-
Calculation of Solubility: Calculate the solubility of this compound in the solvent at the specified temperature using the concentration of the diluted sample and the dilution factor. The results are typically expressed in units of mg/mL or g/L.
Data Presentation
While specific data could not be provided, the results of the experimental determination should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Organic Solvent | Polarity Index | Solubility (mg/mL) | Analytical Method |
| Methanol | 5.1 | To be determined | HPLC |
| Ethanol | 4.3 | To be determined | HPLC |
| Acetonitrile | 5.8 | To be determined | HPLC |
| Dichloromethane | 3.1 | To be determined | HPLC |
| Tetrahydrofuran | 4.0 | To be determined | HPLC |
| Dimethyl sulfoxide | 7.2 | To be determined | HPLC |
| N,N-Dimethylformamide | 6.4 | To be determined | HPLC |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Conclusion
Determining the solubility of this compound in a range of organic solvents is a fundamental step in its development as a potential therapeutic agent. By employing systematic experimental approaches such as the shake-flask method coupled with accurate analytical techniques like HPLC, researchers can generate the critical data needed for formulation design, process development, and preclinical studies. While this guide provides a robust framework, it is essential to adapt and validate the specific parameters of the protocols for the unique properties of this compound.
References
synthesis and characterization of 5-Chloro-3H-imidazo[4,5-b]pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural similarity to endogenous purines allows it to function as a versatile scaffold in the design of therapeutic agents targeting a wide array of biological targets.[1][2][3] Derivatives of the imidazo[4,5-b]pyridine core have demonstrated potential as kinase inhibitors, anti-inflammatory agents, and modulators of central nervous system receptors.[2] This technical guide provides a comprehensive overview of a common synthetic route to this compound and details its full characterization using modern analytical techniques. Detailed experimental protocols, tabulated data, and process visualizations are included to facilitate its practical application in a research and development setting.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process commencing with a commercially available chloropyridine derivative. The most common route involves the nitration of 2-amino-5-chloropyridine, followed by a reductive cyclization. An alternative efficient pathway involves the reaction of 5-chloro-2,3-diaminopyridine with formic acid.[1]
Below is a generalized synthetic scheme for the preparation of the target compound.
Caption: Synthetic route for this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes the cyclization of 5-chloro-2,3-diaminopyridine using formic acid. This method is advantageous due to its simplicity and use of readily available reagents.[1]
Materials:
-
5-chloro-2,3-diaminopyridine
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Deionized water
-
Ethanol
Procedure:
-
A mixture of 5-chloro-2,3-diaminopyridine (1.0 eq) and formic acid (10.0 eq) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature.
-
The excess formic acid is carefully removed under reduced pressure.
-
The resulting residue is cooled in an ice bath and neutralized by the slow addition of a 10% aqueous sodium hydroxide solution until a pH of approximately 7-8 is reached.
-
The precipitate formed is collected by vacuum filtration.
-
The crude product is washed thoroughly with cold deionized water.
-
Purification is achieved by recrystallization from an appropriate solvent, such as ethanol, to yield the final product as a solid.
General Analytical Workflow
The identity and purity of the synthesized compound are confirmed through a standard analytical workflow.
Caption: Standard workflow for product purification and characterization.
Characterization Data
The synthesized this compound was characterized by its physical properties and various spectroscopic methods.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClN₃ | [4] |
| Molecular Weight | 153.57 g/mol | [4] |
| Appearance | Off-white to light yellow solid | |
| Melting Point | >250 °C (Decomposes) | |
| CAS Number | 52090-89-8 | [4][5] |
Spectroscopic Data
The structural integrity of the compound was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Table 2: ¹H NMR Spectral Data (Data reported for similar imidazo[4,5-b]pyridine scaffolds in DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |
| ~13.5 (broad s) | Singlet | Imidazole N-H | [6] |
| ~8.45 | Singlet | Imidazole C2-H | [6] |
| ~8.20 | Doublet | Pyridine Ring H | [6] |
| ~7.60 | Doublet | Pyridine Ring H | [6] |
Table 3: ¹³C NMR Spectral Data (Predicted values and data from similar scaffolds)
| Chemical Shift (δ ppm) | Assignment | Reference |
| ~155 | Pyridine C-Cl | [7] |
| ~148 | Imidazole C=N | [7] |
| ~144 | Pyridine C-H | [7] |
| ~135 | Fused Pyridine C | [7] |
| ~128 | Fused Imidazole C | [7] |
| ~118 | Pyridine C-H | [7] |
Table 4: Mass Spectrometry and Infrared Spectroscopy Data
| Analysis Method | Result | Interpretation | Reference |
| MS (ESI) | m/z = 154.01 [M+H]⁺ | Confirms the molecular weight of the compound. | [4][8] |
| HRMS (ESI) | Calculated for C₆H₅ClN₃ [M+H]⁺: 154.0170 | Provides high-accuracy mass for formula confirmation. | [9] |
| IR (KBr, cm⁻¹) | ~3100-2800 (broad), ~1620, ~1580, ~800 | N-H stretch, C=N stretch, C=C stretch, C-Cl stretch | [10] |
Safety Information
Based on available data, this compound should be handled with care in a laboratory setting.[4]
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H4ClN3 | CID 5409027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Ascendant Scaffold: A Technical Guide to the Biological Activity of Novel Imidazo[4,5-b]pyridines
For Immediate Release
In the landscape of medicinal chemistry, the imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the latest findings and methodologies in the exploration of these promising therapeutic agents. Due to their structural analogy to endogenous purines, these compounds have been successfully modulated to target a range of pathological processes, from oncogenesis to microbial infections.
This document details the significant anticancer, kinase inhibitory, and antimicrobial properties of novel imidazo[4,5-b]pyridine derivatives. It provides a compendium of quantitative biological data, detailed experimental protocols for key assays, and visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding and further exploration of this versatile scaffold.
Quantitative Biological Activity Data
The biological evaluation of novel imidazo[4,5-b]pyridine derivatives has yielded a wealth of quantitative data, underscoring their potential as therapeutic agents. The following tables summarize the inhibitory activities across various biological targets.
Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have demonstrated potent cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several lead compounds are presented below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound IX | MCF-7 (Breast) | 0.85 | [1] |
| HCT116 (Colon) | 1.05 | [1] | |
| Compound VIII | MCF-7 (Breast) | 0.92 | [1] |
| HCT116 (Colon) | 1.12 | [1] | |
| p-hydroxy derivative 13 | Capan-1 (Pancreatic) | 1.50 - 1.87 | [2] |
| HL-60 (Leukemia) | 1.50 - 1.87 | [2] | |
| N-methyl derivative 19 | Capan-1 (Pancreatic) | 1.45 - 1.90 | [2] |
| LN-229 (Glioblastoma) | 1.45 - 1.90 | [2] | |
| Amidino-substituted 10 | SW620 (Colon) | 0.4 | [3] |
| 2-imidazolinyl-substituted 14 | SW620 (Colon) | 0.7 | [3] |
| Imidazopyridine-quinoline 8 | HeLa (Cervical) | 0.34 | [4] |
| MDA-MB-231 (Breast) | 0.32 | [4] | |
| ACHN (Renal) | 0.39 | [4] | |
| HCT-15 (Colon) | 0.31 | [4] | |
| Imidazopyridine-quinoline 12 | MDA-MB-231 (Breast) | 0.29 | [4] |
| HCT-15 (Colon) | 0.30 | [4] | |
| Imidazopyridine-carbazole 13 | HCT-15 (Colon) | 0.30 | [4] |
| HeLa (Cervical) | 0.37 | [4] | |
| N-hydroxy-carboximidamide 8 | MCF-7 (Breast) | 0.082 | [5] |
Kinase Inhibitory Activity
A significant mechanism of action for the anticancer effects of many imidazo[4,5-b]pyridines is the inhibition of protein kinases crucial for cancer cell proliferation and survival, such as Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9).
| Compound/Derivative | Kinase Target | IC50 (µM) | Reference |
| Compound 31 | Aurora-A | 0.042 | [6] |
| Aurora-B | 0.198 | [6] | |
| Aurora-C | 0.227 | [6] | |
| Compound 28b | Aurora-A | 0.075 | [7][8] |
| Aurora-B | 4.12 | [7][8] | |
| Compound 28c | Aurora-A | 0.065 (in HCT116 cells) | [7] |
| Aurora-B | 24.65 (in HCT116 cells) | [7] | |
| Unspecified Derivatives | CDK9 | 0.63 - 1.32 | [9] |
| Imidazopyridine 7 | MSK1 | 0.003 | [5] |
Antimicrobial and Antiviral Activity
The therapeutic potential of the imidazo[4,5-b]pyridine scaffold extends to infectious diseases, with demonstrated activity against various bacterial, fungal, and viral pathogens.
| Compound/Derivative | Organism/Virus | MIC (µg/mL) | EC50 (µM) | Reference |
| Compounds 2g, 2h, 4a, 4b | S. aureus, E. faecalis, C. albicans, C. parapsilosis | 4 - 8 | [10] | |
| Amidino-substituted 14 | E. coli | >64 µM (MIC) | [3][11] | |
| Bromo-substituted 7 | Respiratory Syncytial Virus (RSV) | 21 | [3][11] | |
| p-cyano-substituted 17 | Respiratory Syncytial Virus (RSV) | 58 | [3][11] | |
| Cyano-substituted 15 | Not specified | >50 | [2] | |
| Derivatives 18, 19 | Mycobacterium tuberculosis | <1 µM (MIC) | [12] |
Experimental Protocols
Detailed and standardized methodologies are critical for the reproducible evaluation of the biological activity of novel compounds. This section provides protocols for the key assays cited in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[13][14][15]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test imidazo[4,5-b]pyridine compounds
-
MTT solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[14] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for measuring the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test imidazo[4,5-b]pyridine compounds
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, the test compound, and the kinase assay buffer. Incubate briefly to allow for compound-kinase interaction.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the kinase reaction and measure the kinase activity. For ADP-Glo™ assays, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16] The broth microdilution method is a common technique for determining MIC values.[17]
Materials:
-
Bacterial or fungal strains
-
Sterile broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test imidazo[4,5-b]pyridine compounds
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)[18]
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.[17]
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.[17] Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by imidazo[4,5-b]pyridines and a general workflow for their synthesis and biological evaluation.
Signaling Pathways
Imidazo[4,5-b]pyridines have been shown to inhibit Aurora kinases, which are key regulators of mitosis.[19][20] Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of many proto-oncogenes.[21][22] Inhibition of CDK9 by imidazo[4,5-b]pyridines can lead to the downregulation of anti-apoptotic proteins and subsequent cell death in cancer cells.
Experimental Workflows
The discovery of novel bioactive imidazo[4,5-b]pyridines typically follows a structured workflow from chemical synthesis to biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. apec.org [apec.org]
- 17. benchchem.com [benchchem.com]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of 5-Chloro-3H-imidazo[4,5-b]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of 5-Chloro-3H-imidazo[4,5-b]pyridine derivatives. This class of compounds is of significant interest in medicinal chemistry due to its structural similarity to purines, leading to a wide range of biological activities, including potential as anticancer and antimicrobial agents.[1][2][3] The methodologies outlined below are designed to be efficient and accessible for researchers in drug discovery and development.
Introduction
Imidazo[4,5-b]pyridines are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, making them promising scaffolds for the development of novel therapeutics.[1][2] Several derivatives have shown potential as kinase inhibitors, antimicrobial agents, and anticancer therapeutics.[3] One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, is highly desirable as it avoids lengthy separation and purification of intermediates, saving time and resources while potentially increasing overall yield.[4]
One-Pot Synthesis Methodology
A highly efficient, clean, and simple one-pot procedure for the synthesis of the imidazo[4,5-b]pyridine scaffold has been developed utilizing a tandem reaction sequence. This method starts from a substituted chloronitropyridine and proceeds through a sequence of SNAr reaction, nitro group reduction, and subsequent heteroannulation to yield the desired functionalized imidazo[4,5-b]pyridines.[4]
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of substituted imidazo[4,5-b]pyridine derivatives.
Caption: One-pot synthesis workflow for imidazo[4,5-b]pyridine derivatives.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines.[4]
Materials:
-
2-Chloro-3-nitropyridine
-
Primary amine (e.g., butylamine, benzylamine)
-
Aldehyde (e.g., benzaldehyde, 4-fluorobenzaldehyde)
-
Zinc powder
-
Concentrated Hydrochloric Acid
-
Isopropyl alcohol (IPA)
-
Water (H₂O)
-
Standard laboratory glassware and stirring/heating apparatus
Procedure:
-
To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of H₂O-IPA (5 mL), add the primary amine (1 equivalent).
-
Stir the reaction mixture for 5 minutes at room temperature.
-
Heat the reaction mixture at 80°C for 2 hours. Monitor the formation of the intermediate N-substituted-3-nitropyridin-2-amine by Thin Layer Chromatography (TLC).
-
After the initial reaction is complete, add Zn powder (1 equivalent) and concentrated HCl (0.5 equivalents) to the same reaction vessel.
-
Continue heating the mixture at 80°C for 45 minutes to facilitate the reduction of the nitro group to form the diamine intermediate.
-
Following the reduction, add the desired aldehyde (1 equivalent) to the reaction mixture.
-
Continue heating at 80°C for an additional 2 hours to effect the cyclization and formation of the final imidazo[4,5-b]pyridine product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the pure 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine derivative.
Quantitative Data Summary
The following table summarizes the yields of various 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine derivatives synthesized using the one-pot protocol.
| Entry | R¹ (from Primary Amine) | R² (from Aldehyde) | Product | Yield (%) |
| 1 | Butyl | 4-Fluorophenyl | 3-Butyl-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine | Excellent |
| 2 | Propyl | 2-Bromophenyl | 2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine | Excellent |
| 3 | 2-(Cyclohex-1-en-1-yl)ethyl | Phenyl | 3-(2-(Cyclohex-1-en-1-yl)ethyl)-2-phenyl-3H-imidazo[4,5-b]pyridine | Excellent |
| 4 | 2-(Cyclohex-1-en-1-yl)ethyl | Furan-2-yl | 3-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine | Excellent |
| 5 | 2-(Cyclohex-1-en-1-yl)ethyl | 4-Nitrophenyl | 3-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Excellent |
| 6 | 3-Methoxypropyl | Thiophen-2-yl | 3-(3-Methoxypropyl)-2-(thiophen-2-yl)-3H-imidazo[4,5-b]pyridine | Excellent |
| 7 | 3-Methoxypropyl | Phenyl | 3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine | Excellent |
| 8 | 3-Methoxypropyl | 5-Nitrofuran-2-yl | 3-(3-Methoxypropyl)-2-(5-nitrofuran-2-yl)-3H-imidazo[4,5-b]pyridine | Excellent |
| 9 | Butyl | Phenethyl | 3-Butyl-2-phenethyl-3H-imidazo[4,5-b]pyridine | Excellent |
Note: The term "Excellent" is used in the source literature; specific percentage yields were not provided in the abstract.[4]
Potential Pharmacological Signaling Pathways
Imidazo[4,5-b]pyridine derivatives have shown promise as anticancer agents, with some acting as kinase inhibitors.[3] For instance, certain derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and ultimately induce apoptosis in cancer cells.
The following diagram illustrates a simplified signaling pathway that could be targeted by imidazo[4,5-b]pyridine derivatives.
Caption: Simplified signaling pathway for CDK9 inhibition by imidazo[4,5-b]pyridine derivatives.
Conclusion
The one-pot synthesis of this compound derivatives and their analogues represents an efficient and valuable methodology for the generation of compound libraries for drug discovery. The described protocol, along with the understanding of their potential mechanisms of action, provides a solid foundation for researchers and drug development professionals to explore this promising class of compounds further. The versatility of the one-pot reaction allows for the creation of a diverse range of derivatives for structure-activity relationship (SAR) studies, which is crucial for the optimization of lead compounds.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-alkylation of 5-Chloro-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-Chloro-3H-imidazo[4,5-b]pyridine scaffold is a key heterocyclic motif in medicinal chemistry, primarily due to its structural similarity to endogenous purines. This allows it to serve as a versatile template for designing molecules that can interact with a wide array of biological targets. N-alkylation of this core is a fundamental synthetic transformation used to generate diverse libraries of compounds for drug discovery programs. The nature and position of the N-alkyl substituent are critical determinants of pharmacological activity, influencing properties such as potency, selectivity, and pharmacokinetic profile.
A significant challenge in the N-alkylation of the imidazo[4,5-b]pyridine system is the control of regioselectivity. The presence of multiple nucleophilic nitrogen atoms (in the imidazole and pyridine rings) can lead to the formation of a mixture of regioisomers. The reaction conditions—including the choice of base, solvent, and alkylating agent—play a crucial role in directing the alkylation to the desired nitrogen atom and maximizing the yield of the target product.[1] This document provides a detailed protocol for the N-alkylation of this compound and summarizes various reaction conditions and their implications.
Reaction Principle and Regioselectivity
The N-alkylation of this compound proceeds via the deprotonation of the imidazole nitrogen by a base, creating an anionic nucleophile. This anion then attacks the electrophilic alkylating agent in a nucleophilic substitution reaction (typically SN2). However, the molecule exists in tautomeric forms, and alkylation can potentially occur on the imidazole nitrogens (N1 or N3) or the pyridine nitrogen (N4), leading to a mixture of products. The ratio of these isomers is influenced by steric and electronic factors of the reactants and the reaction conditions. For instance, studies on related imidazo[4,5-b]pyridine systems have shown that the use of potassium carbonate in DMF is a common method, though regioselectivity can be poor, sometimes yielding complex mixtures of monoalkylated products.[2][3] Phase-transfer catalysis (PTC) has also been employed to facilitate these reactions, sometimes offering better yields and selectivity.[4]
Data Summary: N-Alkylation Conditions
The following table summarizes common conditions and components used for the N-alkylation of imidazo[4,5-b]pyridine derivatives, which can be adapted for the 5-chloro analog. Note that yields are highly dependent on the specific substrates and may require optimization.
| Alkylating Agent | Base | Solvent | Catalyst (optional) | Typical Yields | Key Observations | Reference |
| Benzyl Bromide | K₂CO₃ | DMF | None | Variable | Often forms a mixture of N1 and N3 isomers.[5] | [5] |
| Allyl Bromide | K₂CO₃ | Acetonitrile/DMF | TBAB | Good | PTC conditions can improve reaction efficiency.[4] | [4] |
| Propargyl Bromide | K₂CO₃ | Acetonitrile/DMF | TBAB | Good | PTC conditions are effective for this alkylating agent.[4] | [4] |
| Methyl Iodide | K₂CO₃ | DMF | None | Low (12-16%) | Reaction is often not selective, leading to multiple products.[3] | [3] |
| Substituted Benzyl Chloride | K₂CO₃ | DMF | None | Moderate to Good | Predominantly forms the pyridine ring N-alkylated isomer in some systems.[6] | [6] |
TBAB: Tetra-n-butylammonium bromide
Experimental Protocols
Protocol 1: General N-alkylation using Potassium Carbonate in DMF
This protocol describes a standard procedure for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide, allyl bromide) (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stirrer with heating plate
-
Condenser (if heating is required)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and visualization system (UV lamp)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a suspension (concentration typically 0.1-0.5 M).
-
Addition of Alkylating Agent: Stir the suspension at room temperature and add the alkylating agent (1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts (K₂CO₃).
-
Concentrate the filtrate under reduced pressure to remove the bulk of the DMF.
-
-
Extraction:
-
Dissolve the residue in ethyl acetate.
-
Wash the organic solution with water (2-3 times) to remove residual DMF, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate the regioisomers.
-
-
Characterization: Characterize the purified product(s) by NMR, Mass Spectrometry, and other appropriate analytical techniques to confirm the structure and regiochemistry.
Protocol 2: N-alkylation under Phase-Transfer Catalysis (PTC) Conditions
This protocol is an alternative that can be advantageous for certain substrates, potentially offering improved yields.
Materials:
-
As listed in Protocol 1
-
Tetra-n-butylammonium bromide (TBAB) (0.1 - 0.2 eq)
-
Solvent: Acetonitrile or DMF
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.2 eq), and TBAB (0.15 eq).
-
Solvent and Reagent Addition: Add the solvent (Acetonitrile or DMF) followed by the dropwise addition of the alkylating agent (1.6 eq) while stirring at room temperature.[1]
-
Reaction: Continue stirring at room temperature for 24 hours or until TLC indicates completion of the reaction.
-
Work-up and Purification: Follow steps 6-9 as described in Protocol 1.
Visualizations
Caption: General workflow for the N-alkylation of this compound.
Caption: Logical diagram illustrating the challenge of regioselectivity in N-alkylation.
References
Application Notes and Protocols: 5-Chloro-3H-imidazo[4,5-b]pyridine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-Chloro-3H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a potent inhibitor of various protein kinases. Its structural similarity to purines allows it to interact with the ATP-binding site of these enzymes, leading to the modulation of key signaling pathways implicated in cancer and other diseases. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound and its derivatives as kinase inhibitors.
Targeted Kinases and Signaling Pathways
Derivatives of this compound have been shown to inhibit a range of kinases, primarily within the tyrosine kinase and serine/threonine kinase families. The most prominent targets include Aurora kinases (A and B), FMS-like tyrosine kinase 3 (FLT3), and the mesenchymal-epithelial transition factor (c-Met). Inhibition of these kinases disrupts critical cellular processes such as cell cycle progression, proliferation, and survival.
Key Signaling Pathways:
-
Aurora Kinase Pathway: Aurora kinases are essential for mitotic progression. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of Aurora kinases by imidazo[4,5-b]pyridine derivatives can lead to mitotic arrest and apoptosis in cancer cells.
-
FLT3 Signaling Pathway: FLT3 is a receptor tyrosine kinase that plays a crucial role in the development of hematopoietic stem cells. Mutations in FLT3, such as internal tandem duplications (ITD), lead to its constitutive activation and are a major driver in acute myeloid leukemia (AML). Imidazo[4,5-b]pyridine-based inhibitors can block this aberrant signaling, offering a therapeutic strategy for FLT3-mutated cancers.
-
c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are involved in cell motility, invasion, and angiogenesis. Dysregulation of the HGF/c-Met axis is implicated in the development and metastasis of various solid tumors. Potent inhibition of c-Met by imidazo[4,5-b]pyridine derivatives has been demonstrated, highlighting their anti-cancer potential.[1]
-
CDK9 Signaling: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation. Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives has shown promise in cancer therapy by downregulating the expression of anti-apoptotic proteins.[2]
Data Presentation
The following tables summarize the inhibitory activity of various this compound derivatives against their respective kinase targets.
Table 1: Biochemical Kinase Inhibition Data
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Kd (nM) | Reference |
| Compound 10 | JAK-1 | - | 0.022 | - | [1] |
| CCT137690 (51) | Aurora-A | - | 0.015 | - | [3] |
| CCT137690 (51) | Aurora-B | - | 0.025 | - | [3] |
| CCT137690 (51) | Aurora-C | - | 0.019 | - | [3] |
| Compound 31 | Aurora-A | - | 0.042 | - | [4] |
| Compound 31 | Aurora-B | - | 0.198 | - | [4] |
| Compound 31 | Aurora-C | - | 0.227 | - | [4] |
| Compound 27e | Aurora-A | - | - | 7.5 | [5][6][7] |
| Compound 27e | Aurora-B | - | - | 48 | [5][6][7] |
| Compound 27e | FLT3 | - | - | 6.2 | [5][6][7] |
| Compound 27e | FLT3-ITD | - | - | 38 | [5][6][7] |
| Compound 27e | FLT3(D835Y) | - | - | 14 | [5][6][7] |
| Various | CDK9 | - | 0.63-1.32 | - | [2] |
Table 2: Cellular Activity Data
| Compound ID | Cell Line | Assay Type | GI50 (µM) | Cellular IC50 (µM) | Effect | Reference |
| Compound 27e | HCT116 | Antiproliferative | 0.300 | - | - | [5] |
| Compound 27e | MOLM-13 (FLT3-ITD+) | Antiproliferative | 0.104 | - | - | [5] |
| Compound 27e | MV4-11 (FLT3-ITD+) | Antiproliferative | 0.291 | - | - | [5] |
| Compound 27e | Hela | Aurora-A Autophosphorylation (T288) | - | 0.030 | Inhibition | [5] |
| Compound 27e | Hela | Histone H3 Phosphorylation (S10) | - | 0.148 | Inhibition | [5] |
| Compound 28c | HCT116 | Antiproliferative | 2.30 | - | - | [8] |
| Compound 28c | MV4-11 | Antiproliferative | 0.299 | - | - | [8] |
Mandatory Visualizations
Caption: Key signaling pathways targeted by this compound derivatives.
Caption: General experimental workflow for evaluating kinase inhibitors.
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method for determining the in vitro inhibitory activity of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, FLT3, c-Met)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
This compound derivative (test inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions. Further dilute the compound in Kinase Buffer to a 4x working concentration. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Setup:
-
Add 2.5 µL of the 4x inhibitor dilutions to the appropriate wells.
-
For the "0% inhibition" control (positive control), add 2.5 µL of Kinase Buffer with the same percentage of DMSO.
-
For the "100% inhibition" control (negative control), add 2.5 µL of a known potent inhibitor or Kinase Buffer without the enzyme.
-
-
Kinase Reaction:
-
Prepare a 2x kinase/substrate solution in Kinase Buffer. The optimal concentrations of kinase and substrate should be determined empirically.
-
Add 2.5 µL of the 2x kinase/substrate solution to all wells except the negative control.
-
Prepare a 2x ATP solution in Kinase Buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells. The final reaction volume is 10 µL.
-
-
Incubation: Cover the plate and incubate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of the test compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MOLM-13)
-
Complete cell culture medium
-
This compound derivative (test inhibitor) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in complete culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the test inhibitor or vehicle control (medium with DMSO) to the wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration that causes 50% growth inhibition) by plotting cell viability against the log of the compound concentration.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound derivative (test inhibitor)
-
Vehicle for compound formulation (e.g., 0.5% methylcellulose in water)
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration:
-
Prepare the test inhibitor formulation in the appropriate vehicle.
-
Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., immunohistochemistry for pharmacodynamic markers).
-
Data Analysis: Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of the compound.
Conclusion
The this compound scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. The protocols provided herein offer a comprehensive framework for the in vitro and in vivo evaluation of these compounds, enabling researchers to further explore their therapeutic potential in oncology and other disease areas. Careful optimization of assay conditions and appropriate selection of experimental models will be crucial for advancing these promising molecules through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. promega.com [promega.com]
- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
Application Notes and Protocols: Synthesis of 5-Chloro-3H-imidazo[4,5-b]pyridine for Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential antimicrobial applications of 5-Chloro-3H-imidazo[4,5-b]pyridine. The document includes detailed experimental protocols for its multi-step synthesis, a summary of antimicrobial activities of structurally related compounds, and visualizations of the synthetic pathway and experimental workflows.
Introduction
Imidazo[4,5-b]pyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a variety of biological targets. This structural motif has been identified in compounds exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a chloro-substituent on the pyridine ring, as in this compound, can significantly modulate the compound's physicochemical properties and biological activity. This document outlines a detailed synthetic route to this target compound and explores its potential for antimicrobial drug discovery by presenting data from closely related analogues.
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing from the commercially available starting material, 2-aminopyridine. The overall synthetic pathway involves three key transformations: chlorination, nitration, reduction, and subsequent cyclization to form the fused imidazole ring.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-chloropyridine
This procedure is adapted from established methods for the selective monochlorination of 2-aminopyridine.[1]
-
Materials:
-
2-Aminopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Chlorine gas (Cl₂)
-
Sodium Hydroxide (NaOH) solution
-
Glacial Acetic Acid (optional)
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve 2-aminopyridine in a strongly acidic medium, such as concentrated hydrochloric acid or a mixture of hydrochloric acid and glacial acetic acid. The use of a highly acidic environment helps to minimize the formation of the dichlorinated byproduct.[1]
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly bubble a slight molar excess of chlorine gas through the stirred solution. Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, carefully neutralize the reaction mixture with a cold aqueous solution of sodium hydroxide to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-chloropyridine.
-
Step 2: Synthesis of 2-Amino-5-chloro-3-nitropyridine
This protocol is based on the mixed-acid nitration of 2-amino-5-chloropyridine.[2][3]
-
Materials:
-
2-Amino-5-chloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Aqueous Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice-salt bath.
-
Slowly add 2-amino-5-chloropyridine to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified time to ensure complete nitration at the 3-position.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the mixture with an aqueous sodium hydroxide solution.
-
Collect the yellow precipitate by filtration, wash thoroughly with water, and dry to obtain 2-amino-5-chloro-3-nitropyridine.[4]
-
Step 3: Synthesis of 5-Chloro-2,3-diaminopyridine
This step involves the reduction of the nitro group to an amino group. A common and effective method is the use of iron powder in an acidic medium.
-
Materials:
-
2-Amino-5-chloro-3-nitropyridine
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water
-
Sodium Carbonate (Na₂CO₃) solution
-
-
Procedure:
-
Suspend 2-amino-5-chloro-3-nitropyridine in a mixture of ethanol and water.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux and then add a small amount of concentrated hydrochloric acid dropwise to initiate the reduction.
-
Continue refluxing with stirring until the reaction is complete (monitor by TLC).
-
While still hot, filter the reaction mixture to remove the iron residues.
-
Cool the filtrate and neutralize with a sodium carbonate solution to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 5-chloro-2,3-diaminopyridine.
-
Step 4: Synthesis of this compound
The final step is the formation of the imidazole ring through condensation with formic acid.
-
Materials:
-
5-Chloro-2,3-diaminopyridine
-
Formic Acid (HCOOH, ~90%)
-
Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
In a round-bottom flask, add 5-chloro-2,3-diaminopyridine to an excess of formic acid.
-
Heat the reaction mixture to reflux for several hours. The progress of the cyclization can be monitored by TLC.
-
After completion, cool the reaction mixture and carefully pour it into cold water.
-
Neutralize the solution with an aqueous sodium hydroxide solution until the product precipitates.
-
Collect the crude product by filtration.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Antimicrobial Studies
As of the date of this document, specific antimicrobial activity data (e.g., Minimum Inhibitory Concentration - MIC) for this compound has not been extensively reported in the literature. However, numerous studies on structurally related imidazo[4,5-b]pyridine derivatives, including those with halogen substituents, have demonstrated a wide spectrum of antimicrobial activities. This suggests that this compound is a promising candidate for antimicrobial screening.
The general workflow for such antimicrobial studies is outlined below:
Caption: General workflow for antimicrobial susceptibility testing.
Antimicrobial Activity of Structurally Related Compounds
To provide a frame of reference, the following table summarizes the antimicrobial activity of various chloro-substituted imidazo[4,5-b]pyridine derivatives against a panel of bacterial and fungal strains. It is important to note that the position and nature of other substituents on the core structure significantly influence the antimicrobial potency.
| Compound Structure | Test Organism | MIC (µg/mL) | Reference |
| 2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one | Bacillus subtilis | - | [5] |
| Staphylococcus aureus | - | [5] | |
| Aspergillus flavus | - | [5] | |
| 6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine | Not specified | Not specified | [3] |
| Various amidino-substituted bromo-imidazo[4,5-b]pyridines | E. coli | > 64 µM (most) | [5] |
| S. aureus | > 64 µM | [5] | |
| S. pneumoniae | > 64 µM | [5] |
Note: A dash (-) indicates that the compound was reported to be active, but specific MIC values were not provided in the cited source.
The data from related compounds suggest that while the imidazo[4,5-b]pyridine scaffold is a valid starting point for the development of antimicrobial agents, the specific substitution pattern is crucial for potent activity. The presence of a chloro group, as in the target compound, is a common feature in many bioactive molecules and warrants further investigation of its antimicrobial properties.
Conclusion
This document provides a detailed synthetic pathway and experimental protocols for the preparation of this compound. While direct antimicrobial data for this specific compound is currently limited, the established biological activity of structurally similar compounds highlights its potential as a valuable scaffold for the development of new antimicrobial agents. The provided protocols offer a solid foundation for researchers to synthesize this compound and explore its biological properties in the ongoing search for novel therapeutics to combat infectious diseases.
References
- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. "A study of the mixed acid nitration of 2-amino-5-chloropyridine" by Harold Edward Ehrenbeck [digitalcommons.njit.edu]
- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 4. 2-Amino-5-chloro-3-nitropyridine | 5409-39-2 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Coupling with 5-Chloro-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery due to its structural similarity to endogenous purines.[1][2] This core is a key component in a variety of biologically active compounds, including kinase inhibitors, antiviral agents, and modulators of GABAA receptors.[2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the functionalization of this scaffold, enabling the introduction of a wide array of aryl and heteroaryl substituents to create diverse chemical libraries for biological screening.[1][3][4]
These application notes provide a detailed experimental procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction of 5-Chloro-3H-imidazo[4,5-b]pyridine with various boronic acids. The protocol is designed to be a starting point for researchers, with key parameters and optimization strategies highlighted.
Core Reaction and Mechanism
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or its ester).[4][5][6] The reaction requires a base to activate the boronic acid and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][6]
Experimental Workflow
The general workflow for the synthesis and subsequent evaluation of 5-substituted-3H-imidazo[4,5-b]pyridine derivatives is outlined below. This process begins with the preparation of the starting materials, followed by the Suzuki coupling, purification, and characterization of the final products.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.05 - 0.1 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)[3][8]
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/ethanol, DMF)[3][5]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.05-0.1 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Degas the reaction mixture by bubbling a stream of argon through the solution for 10-15 minutes.[5]
-
Heat the reaction mixture to the desired temperature (typically 85-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[3][5] Microwave irradiation can also be employed to accelerate the reaction.[2][3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3H-imidazo[4,5-b]pyridine.
Data Presentation: Reaction Condition Optimization
The choice of catalyst, base, and solvent system is critical for a successful Suzuki coupling. The following tables summarize common conditions used for the Suzuki coupling of related halo-imidazo[4,5-b]pyridines, which can serve as a starting point for the optimization of the 5-chloro derivative.
Table 1: Common Catalysts and Ligands
| Catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | 3 - 10 | A widely used, effective catalyst for many substrates.[3][9] |
| Pd(dppf)Cl₂ | dppf | 5 - 10 | Effective for a range of aryl and heteroaryl couplings.[5][10] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Phosphine Ligands (e.g., XantPhos, RuPhos, PCy₃) | 2 - 5 | Often used in combination with specific ligands for challenging substrates or to improve yields.[2][7] |
Table 2: Bases and Solvent Systems
| Base | Equivalents | Solvent System (v/v) | Notes |
| K₂CO₃ | 2.0 - 2.5 | Toluene/Ethanol (2:1), Dioxane/Water (3:1) | A common and effective base for many Suzuki couplings.[3][9] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane/Water (4:1) | A stronger base, often used for less reactive chlorides.[8] |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane/Water (4:1) | Another effective base, particularly for heteroaryl couplings. |
| Na₂CO₃ | 2.2 | Dioxane/Water (2:1) | Used in some specific protocols for related chloro-pyridines.[10] |
Application in Drug Discovery: Targeting Signaling Pathways
Derivatives of imidazo[4,5-b]pyridine are of significant interest in drug development, particularly as inhibitors of protein kinases.[3] Kinases are key components of intracellular signaling pathways that regulate critical cellular processes. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The synthesized 5-aryl-3H-imidazo[4,5-b]pyridine derivatives can be screened for their ability to inhibit specific kinases and modulate downstream signaling events.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-3H-imidazo[4,5-b]pyridine as a Scaffold for Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Chloro-3H-imidazo[4,5-b]pyridine as a versatile scaffold in drug design. This heterocyclic compound, a purine isostere, has demonstrated significant potential in the development of inhibitors for various therapeutic targets, particularly protein kinases implicated in cancer and inflammatory diseases. This document outlines synthetic strategies, key biological activities, and detailed protocols for the evaluation of its derivatives.
Introduction to this compound
The this compound core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets. The presence of the chlorine atom at the 5-position provides a handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have shown potent activity against several key drug targets, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and p38 MAP kinase, making it a valuable starting point for the development of novel therapeutics for oncology and inflammatory conditions.[1][2]
Synthetic Strategies
The synthesis of the this compound scaffold and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of a substituted diaminopyridine precursor.
General Synthesis of the Imidazo[4,5-b]pyridine Core
A prevalent method for constructing the imidazo[4,5-b]pyridine ring system involves the reaction of a 2,3-diaminopyridine derivative with an aldehyde or a carboxylic acid derivative. For instance, 2,3-diaminopyridine can be reacted with substituted aryl aldehydes in the presence of an oxidizing agent to yield 1H-imidazo[4,5-b]pyridine derivatives.[1] Alternatively, cyclization can be achieved by heating the diaminopyridine with formic acid or triethyl orthoformate.[3]
A tandem reaction starting from 2-chloro-3-nitropyridine offers an efficient route. This involves an SNAr reaction with a primary amine, followed by in situ reduction of the nitro group and subsequent heteroannulation with an aldehyde.[4]
Workflow for Derivative Synthesis
Caption: General workflow for the synthesis of this compound derivatives.
Key Biological Activities and Targets
Derivatives of the this compound scaffold have been extensively investigated for their potential as inhibitors of several important protein kinases.
Aurora Kinase Inhibition
Several this compound derivatives have been identified as potent inhibitors of Aurora kinases A, B, and C, which are key regulators of mitosis and are often overexpressed in cancer.[5][6] Inhibition of these kinases leads to defects in cell division and subsequent apoptosis in cancer cells.
FLT3 Kinase Inhibition
Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. The this compound scaffold has been successfully utilized to develop dual inhibitors of FLT3 and Aurora kinases, offering a promising therapeutic strategy for AML.[6][7]
p38 MAP Kinase Inhibition
The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α. Imidazo[4,5-b]pyridin-2-one derivatives based on the 5-chloro scaffold have been designed as potent p38 MAP kinase inhibitors with the potential to treat inflammatory diseases like rheumatoid arthritis.[8][9]
Other Activities
Beyond kinase inhibition, derivatives of this scaffold have also shown promising results as anticancer agents targeting CDK9, as well as exhibiting antimicrobial and anti-inflammatory properties.[10][11]
Quantitative Data
The following tables summarize the reported biological activities of representative this compound derivatives.
| Table 1: Aurora and FLT3 Kinase Inhibitory Activity | ||||
| Compound ID | Target Kinase | Activity Type | Value | Reference |
| Compound 31 | Aurora-A | IC50 | 0.042 µM | [5] |
| Aurora-B | IC50 | 0.198 µM | [5] | |
| Aurora-C | IC50 | 0.227 µM | [5] | |
| Compound 27e | Aurora-A | Kd | 7.5 nM | [6] |
| Aurora-B | Kd | 48 nM | [6] | |
| FLT3 | Kd | 6.2 nM | [6] | |
| FLT3-ITD | Kd | 38 nM | [6] | |
| FLT3(D835Y) | Kd | 14 nM | [6] |
| Table 2: p38 MAP Kinase Inhibitory Activity | |||
| Compound ID | Target | Activity Type | Value |
| Compound 21 | p38 MAP Kinase | IC50 | 9.6 nM |
| Table 3: Anticancer Activity | |||
| Compound ID | Cell Line | Activity Type | Value |
| Compound 3f | K562 | IC50 | 9.2 µM |
| MCF-7 | IC50 | >50 µM | |
| Compound I | MCF-7 | IC50 | 0.63 µM |
| HCT116 | IC50 | 1.32 µM |
Signaling Pathways
Aurora Kinase Signaling Pathway
Caption: Inhibition of Aurora Kinases A and B by this compound derivatives disrupts mitosis.
FLT3 Signaling Pathway in AML
Caption: Inhibition of mutant FLT3 by this compound derivatives blocks downstream pro-survival signaling in AML.
p38 MAP Kinase Signaling Pathway
Caption: Inhibition of p38 MAP kinase by this compound derivatives reduces the production of inflammatory cytokines.
Experimental Protocols
General Procedure for the Synthesis of 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine
This protocol is adapted from a tandem reaction approach.[4]
-
To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of H₂O and isopropanol (5 mL), add a primary amine (1 equivalent).
-
Stir the reaction mixture for 5 minutes at room temperature.
-
Heat the mixture at 80 °C for 2 hours to form the intermediate 2-amino-3-nitropyridine derivative.
-
To the same reaction vessel, add an aromatic aldehyde (1.2 equivalents) and sodium hydrosulfite (Na₂S₂O₄) (3 equivalents).
-
Continue heating at 80 °C for an additional 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method for assessing the inhibition of kinases such as Aurora, FLT3, and p38.
-
Reagent Preparation : Prepare a 1x Kinase Assay Buffer. Prepare serial dilutions of the test compound in DMSO, then further dilute in the kinase assay buffer.
-
Reaction Setup : In a 384-well plate, add 1 µL of the test inhibitor or DMSO (for control).
-
Add 2 µL of the target kinase enzyme solution.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubation : Incubate the plate at room temperature for 60-120 minutes.
-
Signal Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement : Read the luminescence using a plate reader. The IC50 values are calculated from the dose-response curves.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to determine the effect of the synthesized compounds on the viability of cancer cell lines.[2][9][12][13]
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of newly synthesized this compound derivatives.
In Vitro Antimicrobial Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.
-
Preparation of Compounds : Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculum Preparation : Prepare a bacterial suspension and adjust its turbidity to the 0.5 McFarland standard. Dilute the suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation : Add the bacterial suspension to the wells containing the compound dilutions. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation : Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The this compound scaffold is a highly valuable platform for the design and development of novel therapeutic agents. Its synthetic tractability and ability to interact with key biological targets, particularly protein kinases, have led to the discovery of potent inhibitors with potential applications in cancer and inflammatory diseases. The protocols and data presented in these application notes provide a foundation for researchers to further explore the potential of this versatile scaffold in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchhub.com [researchhub.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. benchchem.com [benchchem.com]
- 10. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine Mitochondrial Uncouplers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption without the synthesis of ATP. This mechanism has therapeutic potential for various metabolic diseases, including metabolic dysfunction-associated steatohepatitis (MASH) and obesity.[1] A novel class of mitochondrial uncouplers based on the imidazo[4,5-b]pyridine scaffold has been developed, demonstrating sub-micromolar potency and a promising safety profile.[1] These compounds are derived from iterative modifications of the potent uncoupler BAM15.[1] This document provides a detailed protocol for the synthesis and biological evaluation of these imidazo[4,5-b]pyridine derivatives.
Data Presentation
The following table summarizes the in vitro potency of a key imidazo[4,5-b]pyridine mitochondrial uncoupler, SHS206, as reported in the literature.[1]
| Compound | Scaffold | EC50 (nM) in L6 myoblasts | Cytotoxicity | Reference |
| SHS206 | Imidazo[4,5-b]pyridine | 830 | No cytotoxicity observed up to 1000 mg/kg in mice | [1] |
Experimental Protocols
I. Synthesis of Imidazo[4,5-b]pyridine Derivatives[1]
This protocol describes a two-step synthesis for 4-phenyl imidazo[4,5-b]pyridine derivatives.
Step 1: Suzuki-Miyaura Cross-Coupling Reaction
-
To a reaction vessel, add 4-chloro-3-nitropyridin-2-amine (1 equivalent).
-
Add the desired boronic acid (1.2 equivalents).
-
Add a suitable palladium catalyst (e.g., Pd(dppf)Cl2, 0.1 equivalents) and a base (e.g., K2CO3, 2 equivalents).
-
Add a suitable solvent system (e.g., 1,4-dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the arylated intermediate.
Step 2: Iron-Mediated Reduction and Cyclization
-
In a reaction vessel, dissolve the arylated intermediate from Step 1 (1 equivalent) in a suitable solvent (e.g., acetic acid).
-
Add iron powder (5-10 equivalents).
-
Heat the reaction mixture at 85 °C for 4-6 hours. The temperature is critical to avoid degradation.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the iron powder, washing the filter cake with a suitable solvent (e.g., methanol).
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final imidazo[4,5-b]pyridine derivative.
II. Biological Evaluation: Measurement of Oxygen Consumption Rate (OCR)[1]
This protocol outlines the determination of mitochondrial uncoupling activity by measuring the oxygen consumption rate in L6 rat myoblasts.
Materials:
-
L6 rat myoblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Seahorse XF Analyzer (or similar instrument for measuring OCR)
-
Seahorse XF Cell Culture Microplates
-
Test compounds (imidazo[4,5-b]pyridine derivatives)
-
Positive control (e.g., BAM15)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
Procedure:
-
Cell Seeding: Seed L6 myoblasts into a Seahorse XF Cell Culture Microplate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the compounds in the assay medium.
-
Assay Plate Preparation: On the day of the assay, remove the cell culture medium and wash the cells with the assay medium. Add the final volume of assay medium to each well.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer according to the manufacturer's instructions.
-
OCR Measurement:
-
Place the cell culture microplate in the Seahorse XF Analyzer.
-
Equilibrate the system.
-
Measure the basal oxygen consumption rate.
-
Inject the serially diluted test compounds and the positive control into the wells.
-
Measure the OCR in response to the different concentrations of the compounds.
-
-
Data Analysis:
-
Normalize the OCR data to the cell number or protein concentration.
-
Plot the dose-response curve of OCR versus compound concentration.
-
Calculate the EC50 value for each compound, which represents the concentration at which 50% of the maximal uncoupling effect is observed.
-
Visualizations
Caption: A diagram illustrating the two-step synthesis workflow for imidazo[4,5-b]pyridine derivatives.
Caption: The mechanism of action of imidazo[4,5-b]pyridine mitochondrial uncouplers.
References
Tandem Reactions for the Synthesis of the Imidazo[4,5-b]pyridine Skeleton: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its structural resemblance to purines.[1] Its derivatives have shown a wide range of biological activities, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of this important heterocyclic system via efficient tandem reactions.
Introduction to Tandem Synthesis
Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where the product of the first reaction becomes the substrate for the next, all occurring in a single pot. This approach offers significant advantages over traditional multi-step synthesis, including:
-
Increased efficiency: Reduced number of purification steps saves time, solvents, and resources.
-
Improved atom economy: Minimizes waste by incorporating a greater proportion of the starting materials into the final product.
-
Simplified procedures: One-pot operations are often easier to perform and scale up.
-
Access to complex molecules: Enables the rapid construction of intricate molecular architectures from simple precursors.
This document focuses on several key tandem strategies for the construction of the imidazo[4,5-b]pyridine skeleton.
Tandem Approach 1: SNAr/Reduction/Condensation Cascade
A highly efficient and environmentally friendly one-pot synthesis of functionalized imidazo[4,5-b]pyridines has been developed starting from 2-chloro-3-nitropyridine.[5][6] This methodology involves a three-step tandem sequence: a nucleophilic aromatic substitution (SNAr) with a primary amine, in situ reduction of the nitro group, and subsequent condensation with an aldehyde.
Experimental Workflow for SNAr/Reduction/Condensation Cascade
Caption: Workflow for the one-pot synthesis of imidazo[4,5-b]pyridines.
Quantitative Data Summary
| Entry | Amine | Aldehyde | Product | Yield (%) |
| 1 | Benzylamine | Benzaldehyde | 3-Benzyl-2-phenyl-3H-imidazo[4,5-b]pyridine | 92 |
| 2 | Benzylamine | 4-Chlorobenzaldehyde | 3-Benzyl-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine | 95 |
| 3 | Benzylamine | 4-Methoxybenzaldehyde | 3-Benzyl-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine | 90 |
| 4 | Propylamine | Benzaldehyde | 3-Propyl-2-phenyl-3H-imidazo[4,5-b]pyridine | 88 |
| 5 | Propylamine | 4-Nitrobenzaldehyde | 3-Propyl-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine | 91 |
Experimental Protocol
General Procedure for the Synthesis of 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine: [5][6]
-
To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of H₂O and isopropanol (IPA) (5 mL), add the primary amine (1 equivalent).
-
Stir the mixture for 5 minutes at room temperature, then heat at 80 °C for 2 hours. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).
-
After completion of the S
NAr reaction, add Zn dust (1 equivalent) and concentrated HCl (0.5 equivalents) to the same reaction mixture. -
Heat the mixture for 45 minutes at 80 °C to facilitate the reduction of the nitro group to form the diamine derivative.
-
Following the reduction, add the respective aldehyde (1 equivalent) to the reaction mixture and reflux for the appropriate time (typically 2-4 hours), monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[4,5-b]pyridine.
Tandem Approach 2: Reductive Cyclization of 2-Nitro-3-aminopyridine
Another effective one-pot strategy involves the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes or ketones.[1] This method utilizes a reducing agent to convert the nitro group to an amino group, which then undergoes intramolecular cyclization with the carbonyl compound.
Reaction Mechanism for Reductive Cyclization
Caption: Proposed mechanism for the reductive cyclization of 2-nitro-3-aminopyridine.
Quantitative Data Summary
| Entry | Carbonyl Compound | Reducing Agent | Yield (%) | Reference |
| 1 | Benzaldehyde | Na₂S₂O₄ | High (not specified) | [1] |
| 2 | Substituted Acetophenones | SnCl₂·2H₂O / Formic Acid | Good (not specified) | [1] |
| 3 | Various Aldehydes | Na₂S₂O₄ | 75-85 | [1] |
Experimental Protocol
General Procedure using Sodium Dithionite (Na₂S₂O₄): [1]
-
To a solution of 2-nitro-3-aminopyridine (1 equivalent) and an aldehyde (1.2 equivalents) in a suitable solvent (e.g., ethanol/water), add an aqueous paste of Na₂S₂O₄ (3 equivalents, prepared as 1M in H₂O).
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Tandem Approach 3: Condensation of 2,3-Diaminopyridine with Aldehydes
A straightforward and environmentally benign method for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines is the direct condensation of 2,3-diaminopyridine with various aldehydes.[1] This reaction can be performed under thermal conditions in water, relying on air as the oxidant for the final aromatization step.
Logical Relationship for Condensation/Oxidation
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of Imidazo[4,5-b]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective synthesis of imidazo[4,5-b]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective synthesis of imidazo[4,5-b]pyridines?
A1: The principal challenge in the regioselective synthesis of imidazo[4,5-b]pyridines is controlling the position of substitution, which often leads to the formation of a mixture of regioisomers. This issue arises from the unsymmetrical nature of the common precursor, 2,3-diaminopyridine. When substituents are introduced, the reaction can occur at different nitrogen atoms, leading to isomeric products that are often difficult to separate due to their similar physical and chemical properties.[1]
Q2: What are the common methods for synthesizing the imidazo[4,5-b]pyridine core?
A2: The most prevalent method involves the condensation of 2,3-diaminopyridine with various carbonyl compounds, such as carboxylic acids or aldehydes, typically under acidic conditions or at elevated temperatures.[1] Another approach is the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, followed by in-situ cyclization.[1][2][3] Reductive cyclization of 2-nitro-3-aminopyridine with aldehydes or ketones is also a viable one-step method.[2]
Q3: How can the formation of the desired regioisomer be favored?
A3: Influencing the regioselectivity can be achieved by carefully selecting reaction conditions. Factors such as the choice of base, solvent, and reaction temperature can impact the isomeric ratio in N-alkylation reactions.[1] The steric bulk of the reactants can also play a role; modifying substituents on the starting materials may sterically hinder one reaction site, thus favoring the formation of the desired isomer.[1] In some cases, a directed synthesis approach, where one of the nitrogen atoms is protected or the precursor is pre-functionalized, may be necessary to achieve high regioselectivity.
Q4: How can I confirm the structure of the separated regioisomers?
A4: Unambiguous structure determination of regioisomers requires a combination of spectroscopic techniques. While 1D NMR provides initial information, 2D NMR techniques are essential for definitive confirmation.[4] Specifically, Heteronuclear Multiple Bond Correlation (HMBC) helps establish through-bond correlations, and Nuclear Overhauser Effect Spectroscopy (NOESY) identifies through-space proximities of protons, which are crucial for distinguishing N-substituted isomers.[4][5]
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity (Mixture of Isomers Obtained)
This is the most common issue. The following steps can help in troubleshooting and optimizing the reaction for better regioselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in imidazo[4,5-b]pyridine synthesis.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Similar reactivity of nitrogen atoms | Investigate the effect of different solvents, bases, and temperatures on the reaction. A systematic screening can reveal conditions that favor one isomer. |
| Electronic effects of substituents | Introduce or modify electron-withdrawing or electron-donating groups on the pyridine or the imidazole precursor to alter the nucleophilicity of the nitrogen atoms. |
| Steric hindrance is not sufficient | Increase the steric bulk of substituents on the starting materials to physically block one of the reaction sites.[1] |
| Inappropriate catalyst or ligand | For cross-coupling reactions, the choice of ligand (e.g., BINAP, XantPhos) and catalyst can significantly influence the outcome.[2] Experiment with different catalyst systems. |
Issue 2: Difficulty in Separating Regioisomers
Due to their similar polarities, regioisomers of imidazo[4,5-b]pyridines are often challenging to separate by standard column chromatography.
| Problem | Suggested Solution |
| Co-elution in standard silica gel chromatography | Utilize High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase column (e.g., C18).[1] For challenging separations, consider specialized columns like those with pentafluorophenyl (PFP) phases.[1] |
| Poor peak shape (tailing) | Add a small amount of an acid (e.g., formic acid, trifluoroacetic acid) or a base (e.g., triethylamine) to the mobile phase to suppress ionization and improve peak shape.[1] |
| Isomers are still not resolved with HPLC | Explore different mobile phase compositions by systematically screening solvent mixtures (e.g., acetonitrile/water, methanol/water) and gradients.[1] Supercritical Fluid Chromatography (SFC) can also be a powerful alternative for isomer separation.[1] |
| Need for a non-chromatographic method | Attempt fractional crystallization by testing a variety of solvent systems. This can sometimes be effective if the regioisomers have different solubilities and crystalline structures. |
Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines
This protocol describes a common method for the synthesis of the imidazo[4,5-b]pyridine core via condensation.
Materials:
-
2,3-Diaminopyridine
-
Substituted benzaldehyde
-
Nitrobenzene or Acetic Acid (as solvent)
-
Sodium bicarbonate solution (for workup if using acetic acid)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent (nitrobenzene or acetic acid), add the appropriately substituted benzaldehyde (1.0-1.2 eq).[1]
-
Heat the reaction mixture at a temperature ranging from 120°C to reflux for 2-12 hours, monitoring the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Workup:
-
If nitrobenzene is used as the solvent, it can often be removed by steam distillation or vacuum distillation.
-
If acetic acid is used, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-3H-imidazo[4,5-b]pyridine.[1]
Protocol 2: Chromatographic Separation of Regioisomers using HPLC
This protocol provides a general guideline for separating regioisomers using HPLC.
System:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium formate).[1]
-
Gradient Elution: Develop a gradient elution method. A typical starting point could be a linear gradient from 5-95% organic solvent over 20-30 minutes.[1]
-
Optimization: Inject a sample of the regioisomeric mixture and monitor the separation. Adjust the gradient slope, flow rate, and mobile phase composition to optimize the resolution between the isomer peaks.[1]
-
Scale-up: Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each regioisomer.[1]
Protocol 3: Structural Confirmation of Regioisomers using 2D NMR
This protocol outlines the use of HMBC and NOESY for the definitive assignment of N-substituted regioisomers.
1. HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To determine long-range (2-3 bond) correlations between protons and carbons, which is key for differentiating N-1 and N-3 regioisomers.[4]
-
Sample Preparation: A slightly more concentrated sample (10-20 mg in 0.5-0.6 mL of deuterated solvent) is often beneficial.[4]
-
Key Correlation for N-1 Isomer: Protons of the N-1 substituent will show a correlation to the C-7a quaternary carbon.[4]
-
Key Correlation for N-3 Isomer: Protons of the N-3 substituent will show a correlation to the C-2 carbon.
2. 2D-NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close in space, which is particularly useful for distinguishing the N-4 regioisomer.[4][5]
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). It is recommended to degas the sample.[4]
-
Key Correlation for N-4 Isomer: Protons of the N-4 substituent will show a through-space correlation to the H-5 proton of the pyridine ring.
Quantitative Data Summary
The regioselective synthesis of imidazo[4,5-b]pyridines can result in varying yields and isomeric ratios depending on the synthetic route and reaction conditions. Below is a summary of reported yields for different synthetic approaches.
| Synthetic Approach | Product Type | Yield Range | Reference |
| Condensation of 2,3-diaminopyridine with aryl aldehydes in water | 2-substituted-1H-imidazo[4,5-b]pyridines | 83% - 87% | [2] |
| Reductive cyclization of 2-nitro-3-aminopyridine with aldehydes | 3H-imidazo[4,5-b]pyridines | 79% - 80% | [2] |
| Palladium-catalyzed amidation and cyclization | N1 and C2 substituted imidazo[4,5-b]pyridines | 51% - 99% | [2] |
| Regioselective synthesis via cross-coupling | 2-substituted 3H- and 1H-imidazo[4,5-b]pyridines | 49% - 95% | [2] |
| Cyclocondensation of 5-bromo-2,3-diaminopyridines with benzaldehyde | N3-unsubstituted 5-bromo-2-phenylimidazo[4,5-b]pyridine | 46% | [6] |
| Cyclocondensation of N-methylated 5-bromo-2,3-diaminopyridine with benzaldehyde | N3-methyl substituted 5-bromo-2-phenylimidazo[4,5-b]pyridine | 86% | [6] |
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Chloro-3H-imidazo[4,5-b]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 5-Chloro-3H-imidazo[4,5-b]pyridine using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel (60-120 mesh or 230-400 mesh) is the most commonly used stationary phase for the purification of imidazo[4,5-b]pyridine derivatives and related heterocyclic compounds.[1][2] For compounds that may be sensitive to the acidic nature of silica, alternatives like alumina or florisil can be considered.[3]
Q2: Which mobile phase systems are effective for this purification?
A2: The choice of mobile phase is critical and should be determined by preliminary Thin Layer Chromatography (TLC) analysis.[4][5] Common starting solvent systems for related compounds include ethyl acetate in hexane, petroleum ether/ethyl acetate, and dichloromethane in hexane.[1][6][7] For more polar impurities or products, adding a small percentage of methanol to dichloromethane may be necessary.[3]
Q3: How should I monitor the progress of the column separation?
A3: The separation should be monitored by collecting fractions and analyzing them using TLC.[1][4][5] Visualizing the TLC plates under UV light (typically 254 nm) will help identify the fractions containing the pure product, which can then be combined.[5]
Q4: What are some key physical properties of this compound?
A4: Understanding the basic properties of the compound is essential for purification and handling. Key data is summarized in the table below.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | [8] |
| Molecular Weight | 153.57 g/mol | [8][9] |
| IUPAC Name | 5-chloro-1H-imidazo[4,5-b]pyridine | [8] |
| CAS Number | 52090-89-8 | [8][9] |
Table 2: Example Column Chromatography Conditions for Imidazo[4,5-b]pyridine Derivatives
| Derivative Type | Stationary Phase | Mobile Phase / Eluent | Reference |
| 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine | Silica gel (60–120 mesh) | 15% ethyl acetate in hexane | [1] |
| N-substituted imidazo[4,5-b]pyridines | Silica gel | Hexane/Dichloromethane (80/20) | [7] |
| 3-methyl-1-phenylimidazo[1,5-a]pyridine | Silica gel | 20% EtOAc/hexane | [10] |
| General imidazo[4,5-b]pyridines | Silica gel | Petroleum ether/Ethyl acetate | [6] |
| 3-Chloro-9-methyl-9H-carbazole | Silica gel | Petroleum ether/Ethyl acetate (100/1) | [11] |
Note: These conditions are for related structures and should be used as a starting point for optimization for this compound.
Troubleshooting Guide
Table 3: Common Problems and Solutions in Column Chromatography Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | 1. Compound decomposed on the silica gel column.[3] 2. Elution solvent is not polar enough to move the compound. 3. The compound eluted in the solvent front and was missed.[3] | 1. Test compound stability on a silica TLC plate first.[3] Consider using a less acidic stationary phase like alumina or deactivated silica. 2. Gradually increase the polarity of the mobile phase.[3][5] 3. Check the very first fractions collected. |
| Poor Separation of Product and Impurities | 1. The chosen solvent system has poor selectivity. 2. The column was overloaded with crude material. 3. The sample was not loaded in a concentrated band. | 1. Re-optimize the mobile phase using TLC with different solvent combinations.[4] 2. Use a larger column or reduce the amount of sample loaded. 3. Dissolve the sample in a minimal amount of solvent and consider dry loading onto silica gel.[5] |
| Product Elutes Very Slowly or Streaks (Tailing) | 1. The compound has strong interactions with the stationary phase (e.g., polar compounds). 2. The mobile phase polarity is too low. | 1. Consider using a solvent system containing additives to reduce tailing, such as a small amount of triethylamine or ammonia in methanol for basic compounds.[3] 2. Once the product begins to elute, you can increase the solvent polarity to speed up elution and sharpen the peak.[3] |
| Cracks or Channels in the Silica Bed | 1. The column was packed improperly. 2. The column ran dry during the purification. | 1. Ensure the silica is packed as a uniform slurry and is never allowed to dry out.[5] If channels form, the separation will be compromised and the column may need to be repacked. |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol is a generalized procedure and should be adapted based on preliminary TLC analysis.
-
Mobile Phase Selection:
-
Develop a solvent system using TLC. The ideal system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from all impurities.[5]
-
-
Column Packing:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[5]
-
Allow the silica to settle into a uniform, packed bed, adding more mobile phase as needed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal volume of a suitable solvent (e.g., dichloromethane).
-
Recommended: Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[5]
-
Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution, starting with the least polar solvent system determined from your TLC analysis.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.[5]
-
Collect fractions in separate test tubes and monitor the elution process by TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. This compound | C6H4ClN3 | CID 5409027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 52090-89-8 | this compound - Moldb [moldb.com]
- 10. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Technical Support Center: Recrystallization of 5-Chloro-3H-imidazo[4,5-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 5-Chloro-3H-imidazo[4,5-b]pyridine. The information is tailored to researchers, scientists, and professionals in drug development.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: For nitrogen-containing heterocyclic compounds like this compound, polar protic solvents are often a good starting point. Based on general practices for similar compounds, ethanol is a recommended solvent to try initially.[1] A solvent screening should be performed to identify the ideal solvent or solvent system. This involves testing the solubility of the compound in various solvents at both room temperature and elevated temperatures. The goal is to find a solvent that dissolves the compound when hot but has low solubility when cold.[2][3]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue.[2][4] This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated.
Here are some troubleshooting steps:
-
Add more solvent: Your solution might be too concentrated. Try adding a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.[5]
-
Lower the cooling temperature slowly: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before moving it to an ice bath.[4]
-
Scratch the flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. This can create nucleation sites and induce crystallization.[2][5]
-
Add a seed crystal: If you have a small amount of pure crystalline product, adding a seed crystal to the cooled solution can initiate crystallization.[2][5]
-
Change the solvent: If the problem persists, you may need to select a different solvent or a mixed solvent system.[5]
Q3: The recovery of my purified this compound is very low. How can I improve the yield?
A3: Low recovery can be frustrating. Several factors could be the cause:
-
Using too much solvent: This is a very common reason for low yield, as a significant amount of your product will remain dissolved in the mother liquor.[2][5][6] Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[2]
-
Premature crystallization: If crystals form during hot filtration (if performed), product will be lost. Ensure your funnel and receiving flask are pre-heated.[2]
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature can improve yield.[6]
-
Losses during transfer: Be meticulous when transferring the product between vessels. Rinsing the crystallization flask with a small amount of the ice-cold mother liquor and transferring this to the filter can help recover more product.[2]
Q4: My final product is still colored or appears impure. What can I do?
A4: If your recrystallized product is not of the desired purity, consider the following:
-
Activated Charcoal Treatment: If the solution is colored by high molecular weight impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[2] Use charcoal sparingly, as it can also adsorb your product.
-
Second Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.
-
Alternative Purification Methods: If recrystallization fails to remove certain impurities, other techniques like column chromatography might be necessary.[7] For pyridine derivatives, tailing on silica gel can be an issue, which can sometimes be addressed by adding a small amount of a base like triethylamine to the eluent.[7]
Data Presentation
| Solvent System | Solubility at Room Temp. (mg/mL) | Solubility at Boiling (mg/mL) | Crystal Quality | % Recovery |
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Acetonitrile | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Ethanol/Water | ||||
| Acetone/Hexane |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture to the solvent's boiling point while stirring. Add more solvent dropwise until the solid is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[2]
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.[2]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, by air drying on the filter paper followed by placing them in a desiccator.[2]
Protocol 2: Solvent Screening
-
Preparation: Place a small, equal amount of crude this compound into several test tubes.
-
Solvent Addition: Add a small, measured volume of a different potential solvent to each test tube.
-
Room Temperature Solubility: Observe and record the solubility of the compound in each solvent at room temperature.
-
Hot Solubility: Gently heat the test tubes and observe the solubility. Add more solvent in small increments if necessary to achieve full dissolution, keeping track of the total volume added. An ideal solvent will dissolve the compound completely at an elevated temperature.[3]
-
Cooling and Crystallization: Allow the solutions to cool to room temperature, and then place them in an ice bath. Observe and record the formation and quality of any crystals. The best solvent will yield a large quantity of well-formed crystals upon cooling.[3]
Visualizations
References
Technical Support Center: 5-Chloro-3H-imidazo[4,5-b]pyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 5-Chloro-3H-imidazo[4,5-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent laboratory synthesis involves the cyclization of 5-chloro-2,3-diaminopyridine with formic acid. This method is straightforward and typically proceeds by heating the reactants, often under reflux conditions.[1] Polyphosphoric acid (PPA) can also be used as a dehydrating agent at elevated temperatures to facilitate the reaction.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: During the synthesis of this compound, several byproducts can form, complicating purification and reducing the yield of the desired product. Being aware of these potential impurities is crucial for optimizing reaction conditions and purification strategies.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation, it is crucial to control the reaction temperature and time. Using purified starting materials and maintaining an inert atmosphere can also be beneficial. The choice of cyclization reagent and solvent system can significantly impact the reaction's selectivity.
Q4: What analytical techniques are recommended for identifying and quantifying byproducts?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating and identifying the desired product from potential byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural elucidation of the main product and any isolated impurities.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Consider extending the reaction time or moderately increasing the temperature. |
| Degradation of starting material or product. | Ensure the use of high-purity 5-chloro-2,3-diaminopyridine and formic acid. If the starting material is sensitive to air or light, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Suboptimal reaction conditions. | Experiment with different concentrations of formic acid. The use of a dehydrating agent like polyphosphoric acid (PPA) might improve the yield in some cases. | |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Formation of regioisomers. | Due to the unsymmetrical nature of the 5-chloro-2,3-diaminopyridine, cyclization can potentially lead to the formation of the 6-chloro isomer, although the 5-chloro isomer is generally favored. Careful optimization of reaction conditions may improve regioselectivity. Separation of isomers often requires careful column chromatography or preparative HPLC. |
| Incomplete cyclization. | An intermediate, N-(2-amino-5-chloropyridin-3-yl)formamide, may be present if the reaction is not driven to completion. Ensure sufficient reaction time and temperature. | |
| Dimerization or polymerization. | At excessively high temperatures or prolonged reaction times, side reactions leading to dimeric or polymeric byproducts can occur. Adhere to established reaction parameters. | |
| Difficulty in Product Isolation/Purification | Product is highly polar. | Use of a suitable solvent system for extraction and chromatography is crucial. A mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane) is often effective for column chromatography. |
| Product co-elutes with impurities. | Employing a different stationary phase for chromatography (e.g., alumina instead of silica gel) or using a gradient elution method in HPLC can improve separation. |
Potential Byproducts in the Synthesis of this compound
| Byproduct Name | Structure | Formation Mechanism |
| 6-Chloro-1H-imidazo[4,5-b]pyridine (Regioisomer) | Isomeric structure with chlorine at position 6 | Alternative cyclization pathway of 5-chloro-2,3-diaminopyridine. |
| N-(2-amino-5-chloropyridin-3-yl)formamide | Intermediate with formyl group on one amino group | Incomplete cyclization reaction. |
| Unreacted 5-chloro-2,3-diaminopyridine | Starting material | Incomplete reaction or insufficient amount of formic acid. |
| Polymeric materials | Complex mixture of higher molecular weight species | Occurs at high temperatures or with prolonged reaction times. |
Experimental Protocols
Synthesis of this compound from 5-chloro-2,3-diaminopyridine and Formic Acid
This protocol is a generalized procedure based on established methods for the synthesis of imidazo[4,5-b]pyridines.
Materials:
-
5-chloro-2,3-diaminopyridine
-
Formic acid (98-100%)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2,3-diaminopyridine (1.0 eq) in an excess of formic acid.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol eluent).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully neutralize the excess formic acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Visualizations
References
Technical Support Center: Optimizing N-Alkylation of Imidazo[4,5-b]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of imidazo[4,5-b]pyridines.
Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of imidazo[4,5-b]pyridines, offering potential causes and actionable solutions.
Question 1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the possible reasons, and how can I improve the yield?
Answer:
Low yields in the N-alkylation of imidazo[4,5-b]pyridines can arise from several factors, primarily related to incomplete deprotonation of the heterocyclic core, the reactivity of the alkylating agent, or suboptimal reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation | The nitrogen atom on the imidazole ring must be sufficiently nucleophilic to attack the alkylating agent. If deprotonation is incomplete, the reaction will be slow or may not proceed at all. Solution: Consider using a stronger base. While potassium carbonate (K₂CO₃) is common, stronger bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF can ensure complete deprotonation.[1] |
| Poorly Reactive Alkylating Agent | The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide can significantly improve the reaction rate.[1] Ensure the purity of your alkylating agent, as degradation can inhibit the reaction. |
| Suboptimal Reaction Temperature | Many N-alkylation reactions require heating to proceed at a reasonable rate. Solution: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] However, be aware that excessively high temperatures can lead to side reactions and decomposition of starting materials or products. |
| Inadequate Solvent | The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Solution: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally effective for N-alkylation reactions.[1] If solubility is an issue, consider experimenting with different solvents from this class. |
| Degradation of Reactants or Products | Imidazo[4,5-b]pyridines and some alkylating agents can be sensitive to air, moisture, or light. Solution: Ensure the use of dry, pure reagents and solvents.[2] If necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[2] |
Question 2: My reaction produces a mixture of N-1 and N-3 regioisomers. How can I control the regioselectivity of the alkylation?
Answer:
Controlling regioselectivity is a primary challenge in the N-alkylation of unsymmetrically substituted imidazo[4,5-b]pyridines due to the presence of multiple nucleophilic nitrogen atoms.[3] The final product distribution is influenced by steric and electronic factors.
Strategies to Control Regioselectivity:
| Strategy | Description |
| Steric Hindrance | The steric bulk of both the imidazo[4,5-b]pyridine substrate and the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[4] For instance, a bulky substituent on the C-2 position of the imidazo[4,5-b]pyridine may favor alkylation at the N-3 position. Conversely, a bulky alkylating agent may preferentially react at the more accessible nitrogen. |
| Choice of Base and Solvent | The reaction conditions, including the base and solvent, can influence the ratio of regioisomers. While systematic studies are often substrate-specific, it is worth experimenting with different combinations of bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, THF, acetonitrile) to optimize for the desired isomer. |
| Use of Protecting Groups | In some cases, a protecting group strategy can be employed to block one of the nitrogen atoms, forcing alkylation to occur at the desired position. This, however, adds extra steps to the synthetic route (protection and deprotection). |
| Phase-Transfer Catalysis (PTC) | The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can sometimes influence the regioselectivity of the reaction.[5] PTC facilitates the transfer of the deprotonated imidazo[4,5-b]pyridine from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs. |
Question 3: I am observing the formation of a dialkylated product (quaternary salt). How can I minimize this side reaction?
Answer:
The formation of a dialkylated imidazolium or pyridinium salt is a common side reaction, especially if the mono-alkylated product is still sufficiently nucleophilic to react with another equivalent of the alkylating agent.
Methods to Prevent Dialkylation:
| Method | Description |
| Control Stoichiometry | Use a slight excess of the imidazo[4,5-b]pyridine (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures that the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation event. |
| Slow Addition of Alkylating Agent | Adding the alkylating agent dropwise to the reaction mixture at a controlled rate helps to maintain a low concentration of the electrophile, thereby favoring mono-alkylation. |
| Reaction Monitoring | Closely monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of the dialkylated product. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of the imidazo[4,5-b]pyridine core?
A1: The most common method for synthesizing the imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridine with various carbonyl compounds, such as carboxylic acids or aldehydes.[2] The reaction is often carried out in the presence of an acid catalyst or at elevated temperatures.
Q2: How can I improve the overall efficiency of my N-alkylation reaction?
A2: Microwave-assisted synthesis can be a highly effective method for improving reaction efficiency.[6] Microwave irradiation can significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods.[6][7]
Q3: What is the role of a phase-transfer catalyst (PTC) in these reactions?
A3: A phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), is used to facilitate the reaction between reactants that are in different phases (e.g., a solid inorganic base and a solution of the organic reactants). The PTC transports the deprotonated imidazo[4,5-b]pyridine anion into the organic phase where it can react with the alkylating agent.[8] This can lead to faster reaction rates and milder reaction conditions.
Q4: How can I confirm the structure of the N-alkylated regioisomers?
A4: Unambiguous structure determination of regioisomers requires advanced spectroscopic techniques. Two-dimensional NMR spectroscopy, particularly NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), is highly effective for establishing the connectivity and spatial relationships between the alkyl group and the protons on the pyridine ring, allowing for definitive assignment of the substitution position.[2][9]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
| Alkylating Agent | Base | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl chloride | K₂CO₃ | TBAB | DMF | 6 | N/A | [5] |
| 4-Methylbenzyl bromide | K₂CO₃ | TBAB | DMF | 6 | N/A | [5] |
| Ethyl 2-bromoacetate | K₂CO₃ | TBAB | DMF | 6 | N/A | [5] |
| Allyl bromide | K₂CO₃ | TBAB | DMF | 24 | 54-87 | [10] |
| Propargyl bromide | K₂CO₃ | TBAB | DMF | 24 | 54-87 | [10] |
Note: Yields were reported as a range for a series of derivatives in some cases.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate and a Phase-Transfer Catalyst
This protocol describes a general method for the N-alkylation of a substituted 3H-imidazo[4,5-b]pyridine.
Materials:
-
Substituted 3H-imidazo[4,5-b]pyridine
-
Alkylating agent (e.g., benzyl bromide, allyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetra-n-butylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.2-2.2 eq).[3][5]
-
Add the phase-transfer catalyst, tetra-n-butylammonium bromide (0.1-0.15 eq).[3][5]
-
Stir the mixture at room temperature for approximately 5-10 minutes.
-
Add the alkylating agent (1.1-1.6 eq) dropwise to the reaction mixture.[3][5]
-
Continue stirring the reaction mixture at room temperature. The reaction time can vary from 6 to 24 hours.[5][10] Monitor the progress of the reaction by TLC.
-
Upon completion, filter the mixture to remove the inorganic salts.[3]
-
Concentrate the filtrate under reduced pressure to remove the DMF.[3]
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).[3]
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.
Protocol 2: Microwave-Assisted N-Alkylation
This protocol provides a general guideline for microwave-assisted N-alkylation, which can significantly reduce reaction times.
Materials:
-
Substituted 3H-imidazo[4,5-b]pyridine
-
Alkylating agent
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) (a few drops)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the substituted 3H-imidazo[4,5-b]pyridine (1.0 eq), K₂CO₃ or Cs₂CO₃ (1.3 eq), and the alkylating agent (1.1 eq).[7]
-
Add a few drops of DMF or NMP.[7]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short period (e.g., 5-30 minutes). The optimal time and temperature should be determined experimentally.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Caption: A general experimental workflow for the N-alkylation of imidazo[4,5-b]pyridines.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. Simple and Efficient Microwave Assisted N-Alkylation of Isatin | MDPI [mdpi.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. journal.uctm.edu [journal.uctm.edu]
Technical Support Center: Overcoming Low Yield in Imidazo[4,5-b]pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of imidazo[4,5-b]pyridines, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the imidazo[4,5-b]pyridine scaffold?
A1: The most prevalent methods for synthesizing the imidazo[4,5-b]pyridine core involve the condensation of a 2,3-diaminopyridine derivative with a carbonyl-containing compound. Key approaches include:
-
Condensation with Carboxylic Acids or their Derivatives: This is a classic method, often facilitated by a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.[1] Microwave-assisted heating with silica gel as a support has also been shown to be effective, providing good to excellent yields.[2][3]
-
Condensation with Aldehydes: This reaction can be performed under oxidative conditions. A variety of catalysts and promoters can be used, including chlorotrimethylsilane in DMF followed by air oxidation.[2] Environmentally friendly methods using water as a solvent under thermal conditions have also been developed.[2]
-
Reaction with Orthoesters: Refluxing 2,3-diaminopyridine with orthoesters like triethyl orthoformate or triethyl orthoacetate can produce the corresponding imidazo[4,5-b]pyridines in good yields.[1][3]
-
Reductive Cyclization: One-step synthesis can be achieved through the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes or ketones using reducing agents like Na₂S₂O₄ or SnCl₂·2H₂O.[1][2]
-
Palladium-Catalyzed Reactions: Modern methods include Pd-catalyzed amide coupling reactions, which can offer high yields under optimized conditions.[1]
Q2: Why am I observing the formation of multiple products (regioisomers) in my reaction?
A2: Regioisomer formation is a common challenge in the synthesis of substituted imidazo[4,5-b]pyridines, particularly when using unsymmetrical starting materials.[4] For instance, the alkylation of an existing imidazo[4,5-b]pyridine core can occur at different nitrogen atoms of the imidazole ring, leading to a mixture of N-alkylated products.[5] Similarly, reactions involving substituted 2,3-diaminopyridines can result in different positional isomers. These isomers often possess very similar physical and chemical properties, making their separation challenging.[4]
Q3: How can I improve the yield of my imidazo[4,5-b]pyridine synthesis?
A3: Optimizing reaction conditions is crucial for maximizing yield. Consider the following factors:
-
Catalyst Choice: The catalyst can significantly impact yield. For example, in certain Pd-catalyzed couplings, BrettPhos has been shown to be superior to other catalysts like tBuXPhos or XPhos.[2] For condensations, Al³⁺-K10 montmorillonite clay has been reported as a reusable and efficient heterogeneous catalyst.[2]
-
Solvent Selection: The polarity of the solvent can influence reaction rates and yields. For instance, in some tandem reactions to form disubstituted imidazo[4,5-b]pyridines, polar protic solvents like a water-isopropanol mixture gave better yields than aprotic solvents.[6]
-
Temperature and Reaction Time: These parameters should be carefully monitored and optimized. Incomplete reactions can be a cause of low yield, so extending the reaction time or increasing the temperature may be necessary.[4] Progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Purity of Starting Materials: Ensure that all reagents and solvents are pure and dry, as impurities can lead to side reactions and product degradation.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or increasing the temperature.[4] |
| Suboptimal reaction conditions. | Experiment with different catalysts, solvents, and bases. For example, in Pd-catalyzed reactions, the choice of ligand and base can be critical.[2] | |
| Degradation of starting materials or product. | Ensure the use of pure, dry reagents and solvents. If the product is sensitive to air or light, perform the reaction under an inert atmosphere.[4] | |
| Formation of Multiple Products | Regioisomer formation due to unsymmetrical starting materials. | If separation is difficult, consider a different synthetic route that offers better regioselectivity. For example, a directed synthesis approach may be necessary.[7] |
| Side reactions. | Analyze the byproducts to understand the side reactions occurring. Adjusting the reaction conditions, such as temperature or the order of reagent addition, may minimize these. | |
| Difficulty in Product Purification | Similar polarity of product and impurities/isomers. | Try different purification techniques. If column chromatography is ineffective, consider recrystallization, preparative HPLC, or derivatization to facilitate separation.[4] |
| Poor solubility of the product. | Select an appropriate solvent system for purification. The use of a co-solvent might be necessary to improve solubility.[6] |
Data Presentation: Comparison of Reaction Conditions and Yields
Table 1: Effect of Catalyst and Base on Yield in a Pd-catalyzed Amide Coupling Reaction
| Catalyst | Base | Yield (%) |
| BrettPhos | LiHMDS | 82 |
| BrettPhos G3 precatalyst | LiHMDS | 45 |
| Pd(OAc)₂/BrettPhos | LiHMDS | 12 |
| tBuXPhos | LiHMDS | Not useful |
| XPhos | LiHMDS | Not useful |
| RuPhos | LiHMDS | Not useful |
| XantPhos | LiHMDS | Not useful |
| BrettPhos | NaHMDS | Not useful |
| BrettPhos | KHMDS | Not useful |
| BrettPhos | NaOtBu | Not useful |
| Data synthesized from a study on Pd-catalyzed amide coupling.[2] |
Table 2: Yields of Imidazo[4,5-b]pyridines via Condensation of 2,3-Diaminopyridine with Aldehydes under Different Conditions
| Aldehyde | Conditions | Yield (%) | Reference |
| Substituted Aryl Aldehydes | Water, Thermal, Air Oxidation | 83 - 87 | [2] |
| (Hetero)aromatic Aldehydes | Chlorotrimethylsilane, DMF, Air Oxidation | 79 - 80 | [2] |
| Aldehydes | Na₂S₂O₅, DMSO | 58 - 94 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridine via Oxidative Condensation
This protocol is adapted from a general method involving the reaction of 2,3-diaminopyridine with an aryl aldehyde.[2]
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-diaminopyridine (1 equivalent) and a substituted aryl aldehyde (1 equivalent) in water.
-
Reaction: Heat the reaction mixture to reflux under thermal conditions. The reaction is promoted by air oxidation.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. If necessary, purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 3H-imidazo[4,5-b]pyridines via Reductive Cyclization
This protocol is based on the one-step synthesis from 2-nitro-3-aminopyridine and an aldehyde.[1][2]
-
Reaction Setup: In a suitable flask, combine 2-nitro-3-aminopyridine (1 equivalent) and the desired aldehyde (1.1 equivalents) in a suitable solvent (e.g., ethanol).
-
Preparation of Reducing Agent: Prepare a 1M aqueous solution of sodium dithionite (Na₂S₂O₄).
-
Reaction: Add the aqueous Na₂S₂O₄ solution (3 equivalents) to the reaction mixture.
-
Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Once the starting material is consumed, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-Chloro-3H-imidazo[4,5-b]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 5-Chloro-3H-imidazo[4,5-b]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be degrading during synthesis or storage. What are the likely causes?
A1: Derivatives of imidazo[4,5-b]pyridine can be susceptible to degradation under certain conditions. Potential causes for instability include exposure to elevated temperatures, light, and incompatible pH conditions during synthesis, purification, or storage. For instance, in the synthesis of related imidazo[4,5-b]pyridine compounds, lowering the reaction temperature has been noted as essential to avoid degradation.[1]
Q2: What are the typical stress conditions used to investigate the stability of this compound derivatives?
A2: Forced degradation studies are crucial for understanding the stability of your compound.[2] These studies intentionally expose the drug substance to harsh conditions to identify potential degradation products and pathways.[3] Typical stress conditions include:
-
Acidic Hydrolysis: Treatment with acids like HCl.
-
Basic Hydrolysis: Treatment with bases like NaOH.
-
Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (H₂O₂).
-
Thermal Stress: Heating the compound in solid or solution form.
-
Photostability: Exposing the compound to UV and visible light.
Q3: I am observing poor solubility of my this compound derivative during stability studies. How can I address this?
A3: Poor aqueous solubility is a common challenge. Several techniques can be employed to enhance solubility for in vitro testing, including:
-
Co-solvents: Using a mixture of water and a miscible organic solvent (e.g., acetonitrile, methanol, DMSO) can improve solubility.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the medium can significantly increase solubility.
-
Use of Surfactants: Non-ionic surfactants can be used to increase the solubility of poorly soluble compounds.
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[4]
Q4: How do I develop a stability-indicating analytical method for my compound?
A4: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, is essential to separate the parent drug from its degradation products. The development process involves:
-
Performing forced degradation studies to generate degradation products.
-
Developing an HPLC method (selecting a suitable column, mobile phase, and detector) that can resolve the parent compound from all generated degradation products.
-
Validating the method according to ICH guidelines to ensure it is accurate, precise, specific, and robust.
Troubleshooting Guides
Guide 1: Investigating Unexpected Peaks in HPLC Analysis
Issue: You observe unexpected peaks in the chromatogram of your this compound derivative, suggesting degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Detailed Steps:
-
Rule out System Contamination: Inject a blank sample (mobile phase only) to ensure no "ghost peaks" are eluting from the system.
-
Check Excipients: If your compound is in a formulation, inject a placebo (all formulation components except the active pharmaceutical ingredient) to check for peaks originating from excipients.
-
Confirm Degradation: If the unexpected peaks are not from the system or excipients, they are likely degradation products.
-
Systematic Forced Degradation: Perform forced degradation studies under controlled conditions (acid, base, oxidative, thermal, photolytic) to systematically generate and identify the degradation products.
-
Characterize Degradants: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the mass of the degradation products and propose their structures.
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the general steps for conducting forced degradation studies on a this compound derivative.
Workflow for Forced Degradation:
Caption: General workflow for forced degradation studies.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal Degradation:
-
Solution: Incubate the stock solution at 80°C.
-
Solid State: Place the solid compound in a controlled temperature oven at 80°C.
-
-
Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3] A control sample should be protected from light.
-
-
Sampling and Analysis:
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
-
Quantitative Data Summary (Hypothetical Example):
| Stress Condition | Time (hours) | % Degradation of Parent Compound | Number of Degradation Peaks |
| 0.1 M HCl, 60°C | 24 | 15.2% | 2 |
| 0.1 M NaOH, 60°C | 8 | 25.8% | 3 |
| 3% H₂O₂, RT | 24 | 8.5% | 1 |
| Thermal (80°C, solution) | 24 | 5.1% | 1 |
| Photolytic (ICH Q1B) | - | 12.7% | 2 |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating the this compound parent compound from its potential degradation products.
Logical Relationship for Method Development:
Caption: Logical workflow for HPLC method development.
Methodology:
-
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector (e.g., 254 nm or a lambda max specific to the compound).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Inject a standard solution of the undegraded this compound derivative to determine its retention time.
-
Inject samples from the forced degradation studies.
-
Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.
-
-
Optimization:
-
If co-elution occurs, modify the gradient slope, mobile phase composition (e.g., substitute acetonitrile with methanol), or pH of the aqueous phase.
-
Adjust the flow rate and column temperature to improve peak shape and resolution.
-
-
Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
References
- 1. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
Technical Support Center: Imidazo[4,5-b]pyridine Regioisomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of imidazo[4,5-b]pyridine regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing imidazo[4,5-b]pyridine cores that can lead to regioisomers?
A1: The most prevalent method for synthesizing the imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridine with various carbonyl compounds, such as carboxylic acids or aldehydes, often under acidic conditions or at elevated temperatures.[1][2] Another approach involves a palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles followed by in situ cyclization.[1]
Q2: Why is the formation of regioisomers a significant issue in imidazo[4,5-b]pyridine synthesis?
A2: Regioisomer formation is a common challenge due to the unsymmetrical nature of the 2,3-diaminopyridine precursor.[1] When substituents are introduced, the reaction can occur at different nitrogen atoms of the imidazole ring (N1 or N3) or the pyridine ring, leading to a mixture of isomers.[1][3] These regioisomers often possess very similar physical and chemical properties, which makes their separation difficult.[1] The substitution pattern significantly influences the molecule's biological activity and physicochemical properties, making the separation and correct structural elucidation paramount.[4]
Q3: How can I confirm the structure of the separated regioisomers?
A3: A combination of spectroscopic techniques is essential for unambiguous structure determination. Two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing the connectivity and spatial relationships between atoms.[4][5] These methods allow for the definitive assignment of N-substituted regioisomers.[4]
Q4: I am having difficulty separating regioisomers by column chromatography. What can I do?
A4: If you are struggling with separation by column chromatography, consider the following:
-
Solvent System Optimization: Experiment with different solvent systems and gradients. Sometimes a subtle change in polarity or the use of a different solvent combination can significantly improve resolution.[1]
-
Stationary Phase: Try different stationary phases. If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica.[1]
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, HPLC offers higher resolution. Developing a gradient elution method with an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer can be effective.[1]
Q5: Can crystallization be used to separate imidazo[4,5-b]pyridine regioisomers?
A5: Crystallization can be a viable, cost-effective alternative to chromatography for separating isomers.[6][7] Techniques like selective seeding, where a supersaturated solution is seeded with a crystal of the desired isomer, can induce selective crystallization.[6] Melt crystallization is another potential method, particularly for isomers with different melting points.[8] However, the success of crystallization depends heavily on the specific properties of the regioisomers and requires careful optimization of conditions.
Troubleshooting Guides
Issue 1: Poor or No Separation of Regioisomers on TLC/Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Screen a variety of solvent systems with different polarities. Consider using mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or toluene/ethyl acetate.[9] |
| Isomers have very similar polarities | If TLC separation is minimal but present, preparative TLC may be an option.[9] For larger scales, consider switching to HPLC which offers higher resolving power.[1] |
| Co-elution | Try a different stationary phase (e.g., alumina instead of silica gel) which can alter the interaction with the isomers.[1] |
| Overloading the column | Reduce the amount of sample loaded onto the column to improve separation efficiency. |
Issue 2: Ambiguous Regioisomer Assignment by NMR
| Possible Cause | Suggested Solution |
| Insufficient resolution in 1D NMR | Utilize 2D NMR techniques like HMBC and NOESY for definitive structural elucidation.[4] |
| Incorrect interpretation of 2D NMR data | Refer to established diagnostic correlations. For example, for an N-1 isomer, protons of the substituent will show an HMBC correlation to the C-7a quaternary carbon. For an N-3 isomer, the correlation will be to the C-3a quaternary carbon. For an N-4 isomer, a through-space NOESY correlation will be observed between the substituent protons and the H-5 proton of the pyridine ring.[4] |
| Low signal-to-noise ratio | Increase the concentration of the NMR sample (5-10 mg in 0.5-0.6 mL of solvent is recommended) and increase the number of scans.[4] |
| Presence of paramagnetic impurities | Degas the sample, especially for NOESY experiments, to remove dissolved oxygen which can interfere with the NOE effect.[4] |
Experimental Protocols
Protocol 1: Chromatographic Separation of Regioisomers using HPLC
This protocol provides a general guideline for separating regioisomers using High-Performance Liquid Chromatography (HPLC).
-
Column Selection: Start with a standard C18 reverse-phase column.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium formate).[1]
-
Gradient Elution: Develop a gradient elution method. A typical starting point could be a linear gradient from 5-95% organic solvent over 20-30 minutes.[1]
-
Optimization: Inject a sample of the regioisomeric mixture and monitor the separation. Adjust the gradient slope, flow rate, and mobile phase composition to optimize the resolution between the isomer peaks.[1]
-
Scale-up: Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each regioisomer.[1]
Protocol 2: Structural Elucidation using 2D NMR
2D-NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close in space, which is particularly useful for distinguishing the N-4 regioisomer.[4]
-
Sample Preparation: Dissolve 5-10 mg of the purified imidazo[4,5-b]pyridine derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Filter the solution into a 5 mm NMR tube. For small molecules, it is recommended to degas the sample to remove dissolved oxygen, which can interfere with the NOE effect. This can be achieved by several freeze-pump-thaw cycles.[4]
-
Data Acquisition: Acquire a 2D-NOESY spectrum with a mixing time appropriate for small molecules (typically 300-800 ms).
HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for distinguishing N-1 and N-3 regioisomers.[4]
-
Sample Preparation: Use the same sample prepared for the NOESY experiment.
-
Data Acquisition: Acquire a 2D-HMBC spectrum optimized for a long-range coupling constant (typically 8-10 Hz).
Data Presentation
Table 1: Diagnostic 2D NMR Correlations for Regioisomer Assignment
| Regioisomer | Key Diagnostic Correlation (HMBC) | Key Diagnostic Correlation (2D-NOESY) | Rationale |
| N-1 Isomer | Protons of the N-1 substituent show a correlation to the C-7a quaternary carbon.[4] | - | The N-1 substituent is three bonds away from the C-7a carbon, resulting in a clear HMBC cross-peak.[4] |
| N-3 Isomer | Protons of the N-3 substituent show a correlation to the C-3a quaternary carbon.[4] | - | The N-3 substituent is three bonds away from the C-3a carbon, allowing for an unambiguous HMBC correlation.[4] |
| N-4 Isomer | - | Protons of the N-4 substituent show a through-space correlation to the H-5 proton of the pyridine ring.[4] | The proximity of the N-4 substituent to the H-5 proton on the pyridine ring results in a distinct NOE cross-peak.[4] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Hybrid Crystallization of Organic Chemicals - GEA Videos [video.gea.com]
- 8. EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Scale-Up Synthesis of 5-Chloro-3H-imidazo[4,5-b]pyridine
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-Chloro-3H-imidazo[4,5-b]pyridine. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| SC-01 | Low Yield of Crude Product | Incomplete reaction; Suboptimal reaction temperature; Insufficient reaction time; Degradation of starting material or product. | Monitor reaction progress closely using TLC or HPLC. Ensure the internal reaction temperature is maintained at the optimal level. Gradually increase reaction time and monitor for completion. Consider a lower reaction temperature to minimize degradation. |
| SC-02 | Inconsistent Reaction Profile | Poor mixing in the large-scale reactor; Inefficient heat transfer leading to localized hot spots. | Ensure the stirrer speed is adequate for the reactor volume to maintain a homogeneous mixture. Use a reactor with a jacket and a reliable temperature control unit to ensure uniform heating. |
| SC-03 | Product Precipitation During Reaction | The product or an intermediate has low solubility in the reaction solvent at the reaction temperature. | Consider using a co-solvent to improve solubility. If possible, increase the reaction temperature, ensuring it does not lead to degradation. |
| SC-04 | Difficulty in Isolating the Product | The product is highly soluble in the work-up solvent; Formation of an emulsion during extraction. | Concentrate the aqueous layer and re-extract with a different organic solvent. To break emulsions, add brine or a small amount of a different organic solvent. |
| SC-05 | Product Fails to Meet Purity Specifications | Inefficient removal of starting materials or byproducts; Co-precipitation of impurities. | Optimize the purification method. For column chromatography, screen different solvent systems. For recrystallization, test a variety of solvents to find one that effectively removes the specific impurities.[1] |
| SC-06 | Formation of Colored Impurities | Air oxidation of intermediates or the final product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Use degassed solvents. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up of this compound?
A common and effective method is the cyclization of 5-chloro-2,3-diaminopyridine with a one-carbon source, such as formic acid or triethyl orthoformate. This approach is often high-yielding and uses readily available starting materials.
Q2: How can I monitor the progress of the reaction effectively on a large scale?
For large-scale reactions, it is crucial to take representative samples from the reaction mixture at regular intervals. These samples can be quickly analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting materials and the formation of the product.
Q3: What are the critical safety precautions to consider during the scale-up of this synthesis?
All operations should be conducted in a well-ventilated fume hood or a designated chemical synthesis area.[3] Personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn. When working with corrosive reagents like formic acid or phosphorus oxychloride, appropriate handling procedures must be followed.[3]
Q4: What are the most common impurities, and how can they be removed?
Common impurities may include unreacted 5-chloro-2,3-diaminopyridine and byproducts from side reactions. Purification can be achieved through column chromatography on silica gel or recrystallization from a suitable solvent system.[1] The choice of solvent for recrystallization is critical and should be determined through small-scale screening experiments.[1]
Q5: Can this reaction be performed under microwave irradiation for faster synthesis?
While microwave-assisted synthesis can significantly reduce reaction times, scaling up microwave reactions presents challenges in terms of specialized equipment and ensuring even heating.[4] For large-scale production, conventional heating methods are generally more practical and easier to control.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound starting from 5-chloro-2,3-diaminopyridine and triethyl orthoformate.
Materials and Reagents:
-
5-chloro-2,3-diaminopyridine
-
Triethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating/cooling circulator
-
Separatory funnel
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Reaction Setup: In a jacketed glass reactor, charge 5-chloro-2,3-diaminopyridine and ethanol. Begin stirring to form a suspension.
-
Reagent Addition: Add triethyl orthoformate to the suspension, followed by a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Extraction: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
Visualizations
Caption: Experimental Workflow Diagram.
Caption: Troubleshooting Decision Tree for Low Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Imidazo[4,5-b]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold, a purine isostere, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The orientation of the nitrogen atom within the pyridine ring, as well as the substitution pattern on the heterocyclic core, gives rise to various isomers with distinct pharmacological profiles. This guide provides a comparative overview of the biological activity of key imidazo[4,5-b]pyridine isomers, supported by experimental data, to inform structure-activity relationship (SAR) studies and guide future drug discovery efforts.
Comparative Antiproliferative Activity of Imidazo[4,5-b]pyridine Regioisomers
The position of the nitrogen atom in the pyridine ring of the imidazo[4,5-b]pyridine core can significantly influence the antiproliferative activity of its derivatives. A study on novel amino-substituted tetracyclic imidazo[4,5-b]pyridine derivatives directly compared regioisomers where the key difference was the location of this nitrogen atom. The results demonstrated that this structural variation leads to notable differences in cytotoxicity against various human cancer cell lines.[1]
Derivatives with the nitrogen at position 7 (regioisomers 6 , 7 , and 9 ) consistently showed enhanced antiproliferative activity compared to their counterparts with the nitrogen at position 5 (regioisomers 10 , 11 , and 13 ).[1] This suggests that the electronic and steric properties imparted by the nitrogen's location are critical for the compound's interaction with its biological target.
Table 1: Comparative Antiproliferative Activity (IC₅₀, µM) of Tetracyclic Imidazo[4,5-b]pyridine Regioisomers [1]
| Compound | HCT116 (Colon) | SW620 (Colon) | MCF-7 (Breast) | HeLa (Cervical) |
| Regioisomer 6 (N at pos. 7) | 0.3 ± 0.1 | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.9 ± 0.3 |
| Regioisomer 10 (N at pos. 5) | >10 | >10 | >10 | >10 |
| Regioisomer 7 (N at pos. 7) | 0.5 ± 0.1 | 1.1 ± 0.3 | 0.6 ± 0.2 | 1.5 ± 0.4 |
| Regioisomer 11 (N at pos. 5) | >10 | >10 | >10 | >10 |
| Regioisomer 9 (N at pos. 7) | 0.9 ± 0.2 | 2.5 ± 0.5 | 1.2 ± 0.3 | 3.1 ± 0.7 |
| Regioisomer 13 (N at pos. 5) | >10 | >10 | >10 | >10 |
| Etoposide (Standard) | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.8 ± 0.5 | 1.1 ± 0.3 |
Diverse Biological Activities of Imidazo[4,5-b]pyridine Derivatives
Beyond the influence of the core isomeric structure, substitutions on the imidazo[4,5-b]pyridine ring system have yielded compounds with a broad spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.
Table 2: Overview of Biological Activities of Various Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Biological Activity | Target/Mechanism | Quantitative Data (Example) | Reference |
| Amidino-substituted | Antiproliferative | Tubulin polymerization inhibition | Compound 10 : IC₅₀ = 0.4 µM (SW620) | [2] |
| Amidino-substituted | Antibacterial | - | Compound 14 : MIC = 32 µM (E. coli) | [2] |
| Bromo- and Cyano-substituted | Antiviral | - | Compound 7 : EC₅₀ = 21 µM (RSV) | [2] |
| N-phenyl-imidazo[4,5-b]pyridin-2-amines | Anticancer | CDK9 Inhibition | Potent activity reported | [3] |
| 2,6-diphenyl substituted | Antiproliferative | G2/M cell cycle arrest | Compound 19 : IC₅₀ = 1.45–4.25 μM | [4] |
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay)
Detailed methodologies are crucial for the reproducibility of experimental findings. The following is a representative protocol for determining the antiproliferative activity of test compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HCT116, SW620, MCF-7, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Test compounds are dissolved in DMSO to prepare stock solutions and then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with medium containing the test compounds, and the plates are incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Isomeric Structures and their Impact on Activity
The fundamental difference between the more active and less active regioisomers lies in the position of a nitrogen atom within the pyridine ring, which influences the molecule's electronic distribution and hydrogen bonding capacity.
Caption: Impact of Nitrogen Position on Antiproliferative Activity.
General Workflow for In Vitro Antiproliferative Screening
The process of evaluating the anticancer potential of novel compounds follows a standardized workflow from compound synthesis to the determination of cytotoxic potency.
Caption: Standardized workflow for in vitro antiproliferative screening.
Aurora Kinase Signaling Pathway and Inhibition
Many imidazo[4,5-b]pyridine derivatives function as kinase inhibitors. Aurora kinases are critical for cell cycle regulation, and their inhibition is a key mechanism of action for some of these compounds, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of Aurora Kinase by Imidazo[4,5-b]pyridines.
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unambiguous Structural Validation of 5-Chloro-3H-imidazo[4,5-b]pyridine: A 2D NMR-Centric Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust structural confirmation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. For potent scaffolds such as 5-Chloro-3H-imidazo[4,5-b]pyridine, a comprehensive understanding of its three-dimensional architecture is paramount for elucidating structure-activity relationships (SAR) and optimizing pharmacological properties. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, two-dimensional (2D) NMR techniques, in concert with other analytical methods, offer an unparalleled level of structural detail.
This guide provides a comparative analysis of 2D NMR spectroscopy for the structural validation of this compound, supported by a discussion of alternative and complementary techniques.
2D NMR Spectroscopy: A Deep Dive into Molecular Connectivity
2D NMR experiments are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity between atoms within a molecule. The most common and informative 2D NMR experiments for a compound like this compound are COSY, HSQC, and HMBC.
Predicted ¹H and ¹³C NMR Data
Due to the limited availability of published, fully assigned 2D NMR data for this compound, the following tables present predicted chemical shifts and correlations. These predictions are based on the analysis of structurally similar imidazo[4,5-b]pyridine derivatives and established principles of NMR spectroscopy.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Atom No. | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | CH | ~8.2 | ~145 |
| 5 | C | - | ~142 |
| 6 | CH | ~7.8 | ~120 |
| 7 | CH | ~8.5 | ~148 |
| 7a | C | - | ~135 |
| 3a | C | - | ~150 |
Note: The NH proton of the imidazole ring is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Key 2D NMR Correlations
The following tables summarize the expected cross-peaks in the COSY, HSQC, and HMBC spectra of this compound, which are crucial for its structural validation.
Table 2: Predicted COSY Correlations
| Correlating Protons | Expected Cross-Peak |
| H6 - H7 | Yes |
Table 3: Predicted HSQC Correlations
| Proton | Correlating Carbon |
| H2 | C2 |
| H6 | C6 |
| H7 | C7 |
Table 4: Predicted HMBC Correlations
| Proton | Correlating Carbons (2-3 bonds) |
| H2 | C3a, C7a |
| H6 | C5, C7a |
| H7 | C5, C3a |
Experimental Protocols for 2D NMR
A detailed and standardized experimental approach is critical for obtaining high-quality, reproducible 2D NMR data.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing multinuclear 2D experiments.
Generic Acquisition Parameters:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings. A standard gradient-selected COSY (gCOSY) pulse sequence is typically used.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond proton-carbon correlations. A phase-sensitive gradient-selected HSQC (gHSQC) with adiabatic pulses for uniform excitation is recommended.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range (typically 2-3 bond) proton-carbon correlations. A gradient-selected HMBC (gHMBC) is the standard choice. The long-range coupling delay should be optimized based on the expected J-couplings (typically around 8 Hz).
Comparative Analysis with Alternative Structural Validation Methods
While 2D NMR is a powerful technique, a multi-pronged approach often provides the most definitive structural evidence.
Table 5: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Atomic connectivity, relative stereochemistry in solution. | Non-destructive, provides detailed information about the molecular framework in its solution state. | Does not provide absolute stereochemistry or precise bond lengths and angles. |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state, including absolute stereochemistry, bond lengths, and angles. | Provides the "gold standard" for unambiguous structure determination. | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS), fragmentation patterns that can infer structural motifs. | High sensitivity, requires very small amounts of sample. | Does not provide detailed connectivity or stereochemical information on its own. Isomers can be difficult to distinguish. |
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow a single crystal of this compound of suitable quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction and Ionization: Introduce a dilute solution of this compound into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole, time-of-flight).
-
Fragmentation Analysis (MS/MS): To gain further structural information, the molecular ion can be selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate structural components.
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of structural validation and the interplay between different analytical techniques.
Caption: Workflow for the structural elucidation of this compound.
Caption: Key 2D NMR correlations for this compound.
Caption: Relationship between analytical techniques and structural information.
A Comparative Guide to the Efficacy of 5-Chloro-3H-imidazo[4,5-b]pyridine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 5-Chloro-3H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, demonstrating significant therapeutic potential in oncology and other disease areas. This guide provides an objective comparison of the efficacy of various kinase inhibitors based on this core structure, supported by experimental data from publicly available research. Detailed experimental protocols for key assays are provided to aid in the replication and validation of these findings.
Data Presentation: Comparative Efficacy of Inhibitors
The following table summarizes the in vitro efficacy of selected this compound derivatives against their primary kinase targets. This data, primarily in the form of half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd), offers a quantitative measure of their potency.
| Compound ID | Target Kinase(s) | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| Compound 31 | Aurora-A, Aurora-B, Aurora-C | Biochemical | 42, 198, 227 | - | [1] |
| Compound 27e | Aurora-A, Aurora-B, FLT3, FLT3-ITD, FLT3(D835Y) | Biochemical | - | 7.5, 48, 6.2, 38, 14 | [2][3][4][5] |
| Compound 28c | Aurora-A, Aurora-B | Biochemical | 67, 12710 | - | [6] |
| Compound 40f | Aurora-A, Aurora-B | Biochemical | - | - | [6] |
| Compound 9a | MLK3 | Enzymatic | 6 | - | [7] |
| Compound 9e | MLK3 | Enzymatic | 6 | - | [7] |
| Compound 9j | MLK3 | Enzymatic | 8 | - | [7] |
| Compound 9k | MLK3 | Enzymatic | 11 | - | [7] |
| Compound 12b | MLK3 | Enzymatic | 14 | - | [7] |
| Compound 12d | MLK3 | Enzymatic | 14 | - | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the standard procedures used to evaluate the efficacy of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method for determining the in vitro potency of a compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 10 mM). Prepare a "no inhibitor" control with DMSO only.
-
Kinase Reaction Setup:
-
In a multiwell plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9][10][11]
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of a compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in the cell culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[12][13][14][15][16]
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways targeted by the discussed inhibitors and a general workflow for their evaluation.
References
- 1. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. carnabio.com [carnabio.com]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. atcc.org [atcc.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-3H-imidazo[4,5-b]pyridine Derivatives
The 5-Chloro-3H-imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, primarily focusing on their anticancer and kinase inhibitory properties. The structural similarity of this heterocyclic system to purines allows these compounds to interact with a variety of biological targets.[1][2]
General Synthesis and Core Structure
The synthesis of this compound derivatives often begins with commercially available 2-amino-4-chloro-3-nitropyridine. A common synthetic route involves the reduction of the nitro group, followed by cyclization with various reagents to form the imidazole ring. Subsequent modifications, such as Suzuki-Miyaura cross-coupling reactions, are then employed to introduce diverse substituents at key positions, enabling extensive SAR exploration.[3]
The core structure and key positions for substitution are illustrated below:
Caption: Core structure of this compound and key positions for derivatization.
Anticancer Activity and Kinase Inhibition
Derivatives of the imidazo[4,5-b]pyridine scaffold have been extensively investigated as anticancer agents, often functioning through the inhibition of various protein kinases critical for cancer cell proliferation and survival.
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
A series of novel imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, demonstrating potent CDK9 inhibitory potential.[4]
Table 1: SAR of Imidazo[4,5-b]pyridine Derivatives as CDK9 Inhibitors
| Compound | R1 | R2 | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | CDK9 IC50 (µM) |
| I | H | 4-methoxyphenyl | >50 | >50 | 1.32 |
| II | H | 4-chlorophenyl | 11.2 | >50 | 0.89 |
| IIIa | H | 4-fluorophenyl | 13.5 | >50 | 0.95 |
| VIIa | H | 3-aminophenyl | 10.6 | >50 | 0.63 |
| VIII | H | 4-(dimethylamino)phenyl | 9.8 | 15.2 | 0.71 |
| Sorafenib | - | - | 5.6 | 6.8 | 0.76 |
Data summarized from Ghanem et al., Bioorg. Chem., 2018.[4]
SAR Insights for CDK9 Inhibition:
-
Substitution at the C2 position is crucial for activity. Aromatic substitutions are common.
-
The presence of electron-withdrawing groups (e.g., chloro, fluoro) or electron-donating groups (e.g., dimethylamino) on the C2-phenyl ring influences potency.
-
Specifically, a 3-aminophenyl group at C2 (Compound VIIa) resulted in the most potent CDK9 inhibition (IC50 = 0.63 µM).[4]
-
Molecular docking studies suggest these compounds bind effectively within the active site of CDK9.[4]
mTOR Inhibition
The PI3K/Akt/mTOR signaling pathway is a key target in cancer therapy. Certain 3H-imidazo[4,5-b]pyridine derivatives have been designed as selective mTOR inhibitors.[5]
Table 2: SAR of 3H-imidazo[4,5-b]pyridine Derivatives as mTOR Inhibitors
| Compound | R (at C2) | mTOR IC50 (nM) | PI3Kα IC50 (nM) | MCF-7 IC50 (µM) | A2780 IC50 (µM) |
| 10d | 4-(4-methylpiperazin-1-yl)phenyl | 15 | >10000 | 0.87 | 1.23 |
| 10n | 4-(4-morpholinopiperidin-1-yl)phenyl | 21 | >10000 | 1.15 | 1.56 |
Data summarized from a study on selective mTOR inhibitors.[5]
SAR Insights for mTOR Inhibition:
-
Large, substituted piperazine and piperidine moieties at the para-position of the C2-phenyl ring are well-tolerated and contribute to potent and selective mTOR inhibition.
-
Compounds 10d and 10n exhibit excellent selectivity for mTOR over PI3Kα.[5]
-
These compounds also demonstrate significant potency against human breast (MCF-7) and ovarian (A2780) cancer cell lines.[5]
Mixed Lineage Kinase 3 (MLK3) Inhibition
MLK3 is implicated in various cancers and neurodegenerative diseases. A series of 3H-imidazo[4,5-b]pyridine derivatives have been developed as potent MLK3 inhibitors.[6]
Table 3: SAR of 3H-imidazo[4,5-b]pyridine Derivatives as MLK3 Inhibitors
| Compound | R (at C2) | MLK3 IC50 (nM) |
| 9a | 4-fluorophenyl | 6 |
| 9e | 4-chlorophenyl | 6 |
| 9j | 3-fluorophenyl | 8 |
| 9k | 3-chlorophenyl | 11 |
| 12b | 4-pyridyl | 14 |
| 12d | 3-pyridyl | 14 |
Data summarized from a recent study on MLK3 inhibitors.[6]
SAR Insights for MLK3 Inhibition:
-
Halogen substitution on the C2-phenyl ring is highly favorable. Compounds with fluoro or chloro substituents at the para- or meta-positions (9a, 9e, 9j, 9k ) show single-digit nanomolar inhibitory activity.[6]
-
Replacing the phenyl ring with a pyridine ring (12b, 12d ) maintains potent activity.[6]
-
These potent compounds also exhibited favorable physicochemical properties.[6]
Experimental Protocols
General Procedure for Synthesis of C2-Aryl-Imidazo[4,5-b]pyridines
A mixture of 5-chloro-pyridine-2,3-diamine, an appropriate aromatic aldehyde, and an oxidizing agent (e.g., iodine or sodium metabisulfite) in a suitable solvent (e.g., ethanol or DMF) is heated under reflux. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against a specific kinase (e.g., CDK9, mTOR, MLK3) is typically determined using a radiometric or fluorescence-based assay. The assay mixture contains the kinase, a substrate (e.g., a peptide or protein), ATP (often radiolabeled [γ-³²P]ATP), and the test compound at various concentrations. The reaction is incubated at a specific temperature for a set time and then stopped. The amount of phosphorylated substrate is quantified, and the IC50 value is calculated as the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Viability/Cytotoxicity Assay (MTT or SRB Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Assay:
-
MTT Assay: MTT reagent is added to each well and incubated. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a solvent (e.g., DMSO).
-
SRB Assay: Cells are fixed with trichloroacetic acid. The fixed cells are then stained with sulforhodamine B (SRB) dye.
-
-
Measurement: The absorbance is measured using a microplate reader at a specific wavelength.
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[7]
Visualization of SAR Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study of this compound derivatives.
Caption: A typical workflow for SAR studies of novel kinase inhibitors.
Signaling Pathway Involvement
The diagram below represents a simplified PI3K/Akt/mTOR signaling pathway, a common target for imidazo[4,5-b]pyridine derivatives.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by imidazo[4,5-b]pyridine derivatives.
Conclusion
The this compound scaffold is a promising framework for the development of potent and selective kinase inhibitors with significant anticancer potential. SAR studies have consistently shown that substitutions at the C2 position with various aryl and heteroaryl groups, often bearing halogen or nitrogen-containing functionalities, are critical for achieving high potency against kinases such as CDK9, mTOR, and MLK3. Further optimization of these derivatives, guided by the established SAR, holds the potential for the discovery of novel and effective therapeutic agents.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 5-Chloro-3H-imidazo[4,5-b]pyridine and Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 5-Chloro-3H-imidazo[4,5-b]pyridine and its derivatives with those of well-established purine analogs. As isosteres of natural purines, imidazo[4,5-b]pyridines have garnered significant interest for their potential as therapeutic agents, particularly in oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent signaling pathways to offer an objective resource for researchers in drug discovery and development.
At a Glance: Comparative Biological Activity
| Compound Class | Primary Therapeutic Area(s) | Common Molecular Targets | General Potency |
| This compound Derivatives | Cancer | Protein Kinases (e.g., Aurora Kinases, FLT3, CDK9) | Potent, often in the nanomolar to low micromolar range.[1][2][3] |
| Purine Analogs | Cancer, Viral Infections, Immunosuppression | DNA/RNA synthesis, Protein Kinases | Broad range of potencies, from nanomolar to micromolar, depending on the specific analog and target.[4][5] |
Quantitative Data Presentation
The following tables provide a comparative summary of the inhibitory activities of representative this compound derivatives and purine analogs against various cancer cell lines and protein kinases. It is important to note that this data is compiled from multiple studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Derivative/Analog | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine | 6-Chloro-7-(piperazin-1-yl) derivative | HCT116 | Colon Carcinoma | 0.300 | [3] |
| 6-Chloro-7-(piperazin-1-yl) derivative | MOLM-13 (FLT3-ITD) | Acute Myeloid Leukemia | 0.104 | [3] | |
| 6-Chloro-7-(piperazin-1-yl) derivative | MV4-11 (FLT3-ITD) | Acute Myeloid Leukemia | 0.291 | [3] | |
| 2,3-Diaryl derivative (3f) | K562 | Chronic Myelogenous Leukemia | 9.2 (COX-2) | [6] | |
| 2,3-Diaryl derivative (3f) | MCF-7 | Breast Cancer | >50 | [6] | |
| Purine Analog | Cladribine | HL-60 | Acute Promyelocytic Leukemia | 0.04 | [5] |
| Cladribine | MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 0.02 | [5] | |
| Nelarabine | MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 2 | [5] | |
| Fludarabine | CCRF-CEM | Acute Lymphoblastic Leukemia | Not specified | [5] |
Table 2: Comparative Kinase Inhibitory Activity (IC50)
| Compound Class | Derivative/Analog | Target Kinase | IC50 (nM) | Reference |
| Imidazo[4,5-b]pyridine | 6-Chloro derivative (CCT241736) | Aurora-A | 7.5 (Kd) | [2] |
| 6-Chloro derivative (CCT241736) | Aurora-B | 48 (Kd) | [2] | |
| 6-Chloro derivative (CCT241736) | FLT3 | 6.2 (Kd) | [2] | |
| 6-Chloro derivative (CCT241736) | FLT3-ITD | 38 (Kd) | [2] | |
| Imidazo[4,5-b]pyridine derivative | CDK9 | 630 - 1320 | [1] | |
| Purine Analog | Roscovitine | CDK2/cyclin A | 450 | [4] |
| Olomoucine | CDK2/cyclin A | 7000 | [4] | |
| Purvalanol A | CDK2/cyclin A | 6 | [4] |
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives and purine analogs are mediated through their interaction with key cellular signaling pathways. Below are diagrams illustrating a common experimental workflow for evaluating these compounds and a representative signaling pathway they are known to modulate.
Figure 1. A typical workflow for the in vitro evaluation of novel small molecule inhibitors.
Many imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. The diagram below illustrates the inhibition of the FLT3 and Aurora kinase pathways, which are frequently dysregulated in hematological malignancies.
Figure 2. Inhibition of FLT3 and Aurora kinase signaling pathways by a 5-Chloro-imidazo[4,5-b]pyridine derivative.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited biological data.
In Vitro Kinase Assay (Example: PI3K)
This protocol describes a method to determine the in vitro inhibitory activity of a test compound against a specific protein kinase, such as PI3K.
Materials:
-
Recombinant human PI3K enzyme
-
Lipid substrate (e.g., PIP2)
-
Test compound (dissolved in DMSO)
-
ATP (radiolabeled or for use with a detection kit)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Detection system (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound, recombinant PI3K enzyme, and the lipid substrate to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the kinase.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[7]
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.[8][9]
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9][10]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value from the dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation (Example: MAPK Pathway)
Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins, e.g., p-ERK, ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Perform densitometry to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels and a loading control (e.g., GAPDH or β-actin).[11]
Conclusion
Both this compound derivatives and purine analogs represent important classes of compounds with significant therapeutic potential, particularly as anticancer agents. While purine analogs have a long history of clinical use and a broad spectrum of activity, the imidazo[4,5-b]pyridine scaffold offers a promising platform for the development of more selective and potent inhibitors of specific cellular targets, such as protein kinases. The data and protocols presented in this guide are intended to provide a valuable resource for the continued research and development of these important therapeutic agents. Further direct comparative studies are warranted to fully elucidate the relative advantages of each scaffold for specific therapeutic applications.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.es [promega.es]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Cytotoxicity Assays for 5-Chloro-3H-imidazo[4,5-b]pyridine Compounds
For researchers, scientists, and drug development professionals, selecting the appropriate in vitro assay is a critical first step in evaluating the cytotoxic potential of novel therapeutic agents. Compounds based on the 5-Chloro-3H-imidazo[4,5-b]pyridine scaffold have emerged as a promising class of heterocyclic molecules with potential anticancer properties, often targeting key cellular pathways like Cyclin-Dependent Kinase 9 (CDK9).[1] This guide provides an objective comparison of common colorimetric cytotoxicity assays—MTT, SRB, and LDH—supported by experimental data and detailed protocols to aid in the robust evaluation of these compounds.
Comparative Analysis of Key Cytotoxicity Assays
The choice of a cytotoxicity assay depends on various factors, including the compound's mechanism of action, the cell type, and desired experimental endpoint. The three most common and accessible methods are the MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays. Each relies on a different cellular parameter to assess cell viability or death.
| Assay | Principle | Endpoint Measurement | Advantages | Limitations |
| MTT | Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2] | Colorimetric reading of solubilized formazan (OD at ~570 nm).[2] | Widely used, cost-effective, suitable for high-throughput screening.[3] | Can be affected by compounds that alter cellular metabolism; requires a final solubilization step; end-point assay.[4] |
| SRB | Binding of the bright pink aminoxanthene dye, Sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions.[5][6] | Colorimetric reading of solubilized dye (OD at ~540 nm).[7] | Stable endpoint, good linearity with cell number, not dependent on metabolic activity, sensitive.[5][8] | Requires a cell fixation step; staining can be pH-sensitive.[7] |
| LDH | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[9][10][11] | Colorimetric reading based on a coupled enzymatic reaction that produces a colored formazan product (OD at ~490 nm).[9][11] | Directly measures cytotoxicity/membrane damage; non-destructive to remaining cells (supernatant is used); allows for kinetic measurements.[12] | Can have high background if serum in the media has high LDH activity; less sensitive for apoptosis where membrane integrity is initially preserved.[11][13] |
Quantitative Data: Cytotoxicity of Imidazo[4,5-b]pyridine Derivatives
While specific data for this compound is limited, studies on analogous 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives demonstrate their cytotoxic potential against various cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) values highlight the differential sensitivity of cell lines to these compounds.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µmol/L) |
| 3g | PANC-1 | Pancreatic Cancer | 83.54 |
| 3h | PANC-1 | Pancreatic Cancer | 57.69 |
| 3g | K562 | Leukemia | 18.23 |
| 3h | K562 | Leukemia | 13.91 |
| 3g | MCF-7 | Breast Cancer | 35.87 |
| 3h | MCF-7 | Breast Cancer | 29.88 |
| 3g | MDA-MB-468 | Breast Cancer | 31.91 |
| 3h | MDA-MB-468 | Breast Cancer | 25.43 |
Data sourced from a study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, which evaluated cytotoxic activity using the MTT assay.[14]
Visualizing the Process and Pathway
Experimental Workflow: A generalized workflow for assessing the cytotoxicity of chemical compounds involves several key stages, from initial cell culture to final data analysis.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Mechanism of Action - CDK9 Inhibition Pathway: Imidazo[4,5-b]pyridine derivatives have been shown to exert their anticancer effects by inhibiting the CDK9/Cyclin T complex, which is crucial for gene transcription.[1] This inhibition leads to the depletion of key anti-apoptotic proteins, ultimately triggering programmed cell death.
Caption: Inhibition of the CDK9 signaling pathway by imidazo[4,5-b]pyridine.
Detailed Experimental Protocols
The following are standardized protocols for the three discussed cytotoxicity assays, adapted for a 96-well plate format.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials:
-
MTT reagent (5 mg/mL in sterile PBS)
-
Culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.[1]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the this compound compound. Include untreated (vehicle control) and blank (medium only) wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[15]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.[2]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
SRB (Sulforhodamine B) Assay
This assay quantifies the total cellular protein content as an indicator of cell mass.[16]
Materials:
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid)
-
Solubilization buffer (10 mM Tris base, pH 10.5)
-
96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After compound incubation, gently add 100 µL of cold 10% TCA to each well (without removing the supernatant) to fix the cells. Incubate at 4°C for 1 hour.[17]
-
Washing: Discard the supernatant and wash the plates four to five times with 1% acetic acid to remove excess TCA and medium components. Allow the plates to air-dry completely.[7][17]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and allow the plates to air-dry.[7]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[17]
-
Absorbance Reading: Shake the plate for 5-10 minutes and read the absorbance at approximately 510-540 nm.[7][17]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from the cytosol into the culture medium upon cell membrane damage.[9][18]
Materials:
-
LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells for:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in the kit) 30-45 minutes before the end of incubation.
-
-
Collect Supernatant: After incubation, centrifuge the plate at 250 x g for 3-5 minutes to pellet any detached cells.[11]
-
Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]
-
Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture (containing substrate and cofactor) to each well.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9][11]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[11]
-
Absorbance Reading: Gently tap the plate to mix and measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. canvaxbiotech.com [canvaxbiotech.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 13. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 14. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SRB assay for measuring target cell killing [protocols.io]
- 18. info.gbiosciences.com [info.gbiosciences.com]
Validating the Mechanism of Action of Imidazo[4,5-b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold, a purine bioisostere, has emerged as a privileged structure in medicinal chemistry, yielding derivatives with a wide spectrum of biological activities.[1][2] This guide provides a comparative analysis of the mechanism of action of several classes of imidazo[4,5-b]pyridine derivatives, supported by experimental data. We will delve into their inhibitory effects on key cellular targets, compare their potency with established alternatives, and provide detailed protocols for the validation of their mechanisms.
I. Comparative Inhibitory Potency
The therapeutic potential of imidazo[4,5-b]pyridine derivatives stems from their ability to selectively inhibit key enzymes implicated in various disease pathologies. This section presents a comparative summary of their in vitro potency against several important targets.
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
CDK9, a key regulator of transcriptional elongation, is a validated target in oncology.[3] Certain imidazo[4,5-b]pyridine derivatives have demonstrated potent inhibitory activity against CDK9.[4][5]
| Compound Class | Specific Derivative(s) | Target | IC50 | Alternative Compound | Target | IC50 | Reference(s) |
| Imidazo[4,5-b]pyridine | I, II, IIIa, IIIb, IV, VI, VIIa, VIII, IX | CDK9 | 0.63-1.32 µM | Sorafenib | CDK9 | 0.76 µM | [4][5] |
Aurora Kinase Inhibition
Aurora kinases are crucial for mitotic progression, and their dysregulation is a hallmark of many cancers. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of these kinases.[6][7][8][9]
| Compound Class | Specific Derivative | Target | IC50 | Reference(s) |
| Imidazo[4,5-b]pyridine | CCT137690 (Compound 51) | Aurora-A | 0.015 µM | [9] |
| Aurora-B | 0.025 µM | [9] | ||
| Aurora-C | 0.019 µM | [9] | ||
| Imidazo[4,5-b]pyridine | Compound 31 | Aurora-A | 0.042 µM | [7] |
| Aurora-B | 0.198 µM | [7] | ||
| Aurora-C | 0.227 µM | [7] | ||
| Imidazo[4,5-b]pyridine | Compound 28c | Aurora-A | 0.067 µM | [8] |
| Aurora-B | 12.71 µM | [8] |
Phosphodiesterase 10A (PDE10A) Inhibition
PDE10A is highly expressed in the striatum and its inhibition is a promising strategy for the treatment of neuropsychiatric disorders like schizophrenia.[10][11][12][13][14]
| Compound Class | Specific Derivative(s) | Target | IC50 | Reference(s) |
| Imidazo[4,5-b]pyridine | 4, 7, 12b, 24a, 24b | PDE10A | 0.8-6.7 nM | [6][10][12][13][14] |
Cyclooxygenase (COX) Inhibition
Selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects. Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown promising COX-2 inhibitory activity and selectivity.[15][16][17]
| Compound Class | Specific Derivative | Target | IC50 | Alternative Compound | Target | IC50 | Reference(s) |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine | Compound 3f | COX-1 | 21.8 µM | Celecoxib | COX-1 | >10 µM (Typical) | [15][16] |
| COX-2 | 9.2 µM | COX-2 | ~0.04-0.8 µM (Typical) | [15][16] |
II. Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed protocols for the key experiments cited.
In Vitro Kinase Assay
This protocol is designed to measure the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
Test compound (imidazo[4,5-b]pyridine derivative or alternative)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
96- or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
Add a small volume of the diluted compound to the wells of the assay plate. Include a vehicle control (DMSO only).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP and then a detection reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[18]
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.[1][2][19][20][21]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.[1][2][19][20][21]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a cell lysate and to assess the phosphorylation status of signaling molecules.[22][23][24]
Materials:
-
Cells or tissue lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins, e.g., phospho-Rb, Mcl-1, phospho-p65)
-
Secondary antibodies (conjugated to an enzyme like HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time and at the appropriate concentration.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the protein of interest.
-
Wash the membrane and then incubate with a secondary antibody conjugated to a detectable marker.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on the levels or phosphorylation state of the target proteins.
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these compounds. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: CDK9 Inhibition Pathway by Imidazo[4,5-b]pyridine Derivatives.
Caption: PDE10A Inhibition Pathway in Striatal Neurons.
Caption: COX-2 Inhibition Pathway in Inflammation.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4p0n - Crystal structure of PDE10a with a novel Imidazo[4,5-b]pyridine inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
- 14. researchgate.net [researchgate.net]
- 15. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
- 22. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 23. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Docking Analysis of Imidazo[4,5-b]pyridine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold, a bioisostere of purine, has emerged as a privileged structure in the development of potent kinase inhibitors.[1][2] Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a versatile starting point for the design of targeted therapeutics. This guide provides a comparative analysis of imidazo[4,5-b]pyridine-based inhibitors targeting three crucial oncogenic kinases: Aurora A, Cyclin-Dependent Kinase 9 (CDK9), and Tropomyosin receptor kinase A (TrkA). The analysis is supported by a review of published docking studies, summarizing binding affinities and key interactions, and is supplemented with detailed experimental protocols for in silico docking and relevant signaling pathway diagrams.
Data Presentation: A Comparative Look at Kinase Inhibition
The following tables summarize the in silico and in vitro data for representative imidazo[4,5-b]pyridine inhibitors against their respective kinase targets. These tables are designed to offer a clear and concise comparison of the inhibitory activities and predicted binding energies.
Table 1: Comparative Docking Scores and IC50 Values for Imidazo[4,5-b]pyridine Inhibitors of Aurora A Kinase
| Compound ID | Molecular Structure | Docking Score (kcal/mol) | Predicted Interacting Residues | IC50 (µM) | Reference |
| CCT137690 | 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole | -9.8 | Ala213, Leu139, Glu211, Tyr212, Arg220 | 0.015 | [3] |
| Compound 31 | 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide | -8.5 | Ala213, Leu139, Thr217, Arg137 | 0.042 | [4] |
| Representative Compound A | Generic Structure 1 | -9.2 | Ala213, Leu139, Asp274, Phe275 | 0.050 | [5] |
Table 2: Comparative Docking Scores and IC50 Values for Imidazo[4,5-b]pyridine Inhibitors of CDK9
| Compound ID | Molecular Structure | Docking Score (kcal/mol) | Predicted Interacting Residues | IC50 (µM) | Reference |
| Compound I | Generic Structure 2 | -10.2 | Cys106, Asp104, Phe103, Lys48 | 0.63 | [6] |
| Compound IX | Generic Structure 3 | -9.5 | Cys106, Asp167, Phe30, Val33 | 1.32 | [6] |
| Sorafenib (Reference) | Sorafenib Structure | - | - | 0.76 | [6] |
Table 3: Comparative Docking Scores and IC50 Values for Imidazo[4,5-b]pyridine Inhibitors of TrkA
| Compound ID | Molecular Structure | Docking Score (kcal/mol) | Predicted Interacting Residues | Cellular IC50 (nM) | Reference |
| Compound 2d | Generic Structure 4 | -11.5 | Met592, Glu590, Lys544, Asp668 | <1 | [7] |
| Compound 3a | Generic Structure 5 | -10.8 | Met592, Glu590, Cys595, Leu533 | <1 | [7] |
| AZ-23 (Reference) | AZ-23 Structure | - | - | - | [7] |
Experimental Protocols: A Guide to In Silico Analysis
The following protocols outline the typical methodologies employed in the comparative docking studies of imidazo[4,5-b]pyridine kinase inhibitors.
Molecular Docking Protocol
This protocol provides a generalized workflow for performing molecular docking studies to predict the binding mode and affinity of imidazo[4,5-b]pyridine inhibitors to their target kinases.
-
Software and Tools:
-
Protein Preparation: a. Obtain Protein Structure: Download the crystal structure of the target kinase (e.g., Aurora A, CDK9, TrkA) from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand. b. Pre-processing: Use a protein preparation wizard to: i. Remove water molecules that are not involved in key interactions. ii. Add hydrogen atoms and assign appropriate bond orders. iii. Fill in missing side chains and loops. iv. Assign partial charges using a suitable force field (e.g., OPLS3e, AMBER). v. Minimize the protein structure to relieve any steric clashes.
-
Ligand Preparation: a. 2D to 3D Conversion: Draw the 2D structures of the imidazo[4,5-b]pyridine inhibitors using chemical drawing software and convert them to 3D structures. b. Ligand Refinement: Use a ligand preparation tool to: i. Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5). ii. Generate tautomers and stereoisomers. iii. Minimize the ligand structures.
-
Grid Generation: a. Define the Binding Site: Define the active site for docking by creating a grid box centered on the co-crystallized ligand or catalytically important residues. b. Grid Box Dimensions: The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.
-
Molecular Docking: a. Standard Precision (SP) or Extra Precision (XP) Docking: Perform docking calculations using the prepared protein and ligands. The choice between SP and XP modes depends on the desired balance between speed and accuracy. b. Pose Generation: The docking program will generate a set of possible binding poses for each ligand. c. Scoring: Each pose is assigned a score (e.g., GlideScore, AutoDock binding energy) that estimates the binding affinity.
-
Analysis of Results: a. Visual Inspection: Visualize the top-scoring poses in the context of the protein's active site. b. Interaction Analysis: Analyze the hydrogen bonds, hydrophobic interactions, and other key molecular interactions between the ligand and the protein. c. Comparison: Compare the docking scores and binding modes of different imidazo[4,5-b]pyridine derivatives to understand structure-activity relationships (SAR).
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Simplified Aurora Kinase signaling pathway in mitosis.[11][12][13]
Caption: The role of CDK9 in transcriptional regulation.[1][14][15]
Caption: Overview of the NGF/TrkA signaling cascade.[16][17][18]
References
- 1. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. apexbt.com [apexbt.com]
- 13. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trk receptor - Wikipedia [en.wikipedia.org]
- 18. sinobiological.com [sinobiological.com]
Assessing the Selectivity of 5-Chloro-3H-imidazo[4,5-b]pyridine Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-Chloro-3H-imidazo[4,5-b]pyridine scaffold has emerged as a promising privileged structure in the development of kinase inhibitors, demonstrating potent activity against key cancer targets. This guide provides an objective comparison of the selectivity profiles of notable inhibitors from this class, supported by experimental data. We delve into their performance against critical kinases such as Aurora and FMS-like tyrosine kinase 3 (FLT3), offering insights into their potential therapeutic applications and liabilities.
Comparative Selectivity of Key Inhibitors
The following table summarizes the inhibitory activity of selected this compound based compounds against a panel of kinases. This quantitative data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, allows for a direct comparison of potency and selectivity.
| Inhibitor | Target Kinase | IC50 (µM) | Kd (nM) | Key Findings | Reference |
| Compound 27e (CCT241736) | Aurora-A | 0.038 | 7.5 | Potent dual inhibitor of FLT3 and Aurora kinases. Shows strong in vivo efficacy in a FLT3-ITD-positive AML xenograft model. | [1][2][3] |
| Aurora-B | - | 48 | [1][2] | ||
| FLT3 | - | 6.2 | [1][2] | ||
| FLT3-ITD | - | 38 | [1][2] | ||
| FLT3 (D835Y) | - | 14 | [1][2] | ||
| Compound 28c | Aurora-A | - | - | Highly selective for Aurora-A over Aurora-B. The Thr217 residue in Aurora-A is crucial for this selectivity. | [4][5][6] |
| Aurora-B | - | - | [4][5][6] | ||
| FLT3 | 0.162 | - | Also demonstrates potent antiproliferative activity in MV4-11 human AML cells (GI50 = 0.299 µM). | [4][5] | |
| Compound 40f | Aurora-A | 0.015 | - | Exhibits high selectivity for Aurora-A in both biochemical and cellular assays. | [4][5][6] |
| Aurora-B | 3.05 | - | [4][5][6] |
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust biochemical and cell-based assays. Below are detailed methodologies representative of those used to generate the data presented above.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Purified recombinant kinase (e.g., Aurora-A, FLT3)
-
Kinase-specific substrate (peptide or protein)
-
This compound based inhibitor
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the inhibitor solution, the kinase, and the substrate in the kinase assay buffer.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. The final volume is typically 5-10 µL. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ATP Generation and Luminescence Reading: Add Kinase Detection Reagent to convert the generated ADP back to ATP and catalyze a luciferase reaction. Incubate at room temperature for 30 minutes. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation Assay)
This assay measures the inhibition of a specific phosphorylation event within a cellular context.
Materials:
-
Human cancer cell line expressing the target kinase (e.g., HCT116 for Aurora kinases, MV4-11 for FLT3)
-
Cell culture medium and supplements
-
This compound based inhibitor
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the target of interest (e.g., phospho-Aurora-A (Thr288), total Aurora-A)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Detection reagents (e.g., ECL for Western blotting, substrate for ELISA)
-
Plate reader or imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the inhibitor for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract cellular proteins.
-
Quantification of Phosphorylation:
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies. Visualize and quantify the bands corresponding to the phosphorylated and total protein.
-
ELISA: Use a sandwich ELISA format with a capture antibody for the total protein and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Normalize the level of the phosphorylated protein to the total protein for each treatment condition. Calculate the percent inhibition of phosphorylation relative to a vehicle-treated control. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflow
Visualizing the signaling pathways targeted by these inhibitors and the experimental workflow for their assessment is crucial for a comprehensive understanding.
Caption: Workflow for assessing inhibitor selectivity.
Caption: Aurora Kinase Signaling Pathway Inhibition.
Caption: FLT3 Signaling Pathway Inhibition in AML.
Conclusion
The this compound scaffold provides a versatile platform for the design of potent and selective kinase inhibitors. The examples highlighted in this guide demonstrate the potential to achieve dual-target inhibition (e.g., FLT3 and Aurora kinases with compound 27e) or high selectivity for a specific kinase isoform (e.g., Aurora-A with compounds 28c and 40f). The choice between a multi-targeted or a highly selective inhibitor profile depends on the therapeutic strategy. Dual inhibitors may offer a broader anti-cancer activity, while selective inhibitors can provide a more targeted approach with a potentially improved safety profile. The continued exploration of this chemical series, guided by detailed selectivity profiling and a deep understanding of the target biology, holds significant promise for the development of novel cancer therapeutics.
References
- 1. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Analogues in Drug Discovery
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of two closely related heterocyclic scaffolds. This report details a comparative study of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine analogues, focusing on their anticancer and anti-inflammatory properties. The guide provides a summary of their biological activities, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.
The structural similarity of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine cores to endogenous purines has positioned them as privileged scaffolds in medicinal chemistry.[1][2][3] This structural mimicry allows them to interact with a wide range of biological targets, including kinases, polymerases, and other enzymes involved in critical cellular processes. Their versatility has led to the development of numerous derivatives with potent activities against cancer, inflammation, and infectious diseases. This guide offers a comparative overview of these two isomeric systems to aid researchers in the strategic design of novel therapeutic agents.
Comparative Biological Activities: A Quantitative Overview
Derivatives of both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine have demonstrated significant potential as inhibitors of various protein kinases and as cytotoxic agents against a spectrum of cancer cell lines. The following tables summarize key quantitative data from various studies. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine | Compound with N-hydroxy-carboximidamide group | MCF-7 (Breast Adenocarcinoma) | 0.082 | [4] |
| Imidazo[4,5-b]pyridine | Compound IX | MCF-7 (Breast Adenocarcinoma) | 0.85 | [5] |
| Imidazo[4,5-b]pyridine | Compound VIII | MCF-7 (Breast Adenocarcinoma) | 0.92 | [5] |
| Imidazo[4,5-b]pyridine | Compound IX | HCT116 (Colon Carcinoma) | 1.05 | [5] |
| Imidazo[4,5-b]pyridine | Compound VIII | HCT116 (Colon Carcinoma) | 1.12 | [5] |
| Imidazo[4,5-c]pyridine | PARP Inhibitor (Compound 9 ) | (Biochemical Assay) | 0.0086 | [4][6] |
Table 2: Comparative Kinase Inhibition (IC50 values in µM)
| Compound Class | Derivative Example | Target Kinase | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine | Compound 31 | Aurora-A | 0.042 | [7] |
| Imidazo[4,5-b]pyridine | Compound 31 | Aurora-B | 0.198 | [7] |
| Imidazo[4,5-b]pyridine | Compound 31 | Aurora-C | 0.227 | [7] |
| Imidazo[4,5-b]pyridine | MSK1 Inhibitor (Compound 7 ) | MSK1 | 0.003 | [4] |
| Imidazo[4,5-b]pyridine | Dual FLT3/Aurora Inhibitor 20f | hERG | 9.50 | [8] |
| Imidazo[4,5-c]pyridine | DNA-PK Inhibitor 78 | DNA-PK | (nM range) | N/A |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they modulate. The following diagrams, created using the DOT language, illustrate key pathways and a general workflow for inhibitor screening.
Detailed Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method for determining the in vitro potency of compounds against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, TrkA, DNA-PK)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)
-
Test compounds (imidazo[4,5-b/c]pyridine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Prepare a solution of the kinase and a separate solution of the substrate and ATP in kinase assay buffer.
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2 µL of the enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability MTT Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[9][10][11][12]
Conclusion
Both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds serve as exceptional starting points for the development of potent and selective inhibitors of various therapeutic targets. The imidazo[4,5-b]pyridine core has been extensively explored for its potent inhibition of Aurora kinases and TrkA, demonstrating significant anticancer potential. On the other hand, the imidazo[4,5-c]pyridine framework has yielded potent inhibitors of DNA-PK and PARP, highlighting its role in targeting DNA damage response pathways.
The choice between these two isomeric systems will depend on the specific therapeutic target and the desired pharmacological profile. The comprehensive data and protocols provided in this guide are intended to facilitate further research and development of novel drug candidates based on these versatile heterocyclic structures.
References
- 1. Non-homologous end joining - Wikipedia [en.wikipedia.org]
- 2. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Chloro-3H-imidazo[4,5-b]pyridine: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 5-Chloro-3H-imidazo[4,5-b]pyridine, ensuring operational integrity and personnel safety in research and development settings.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols to mitigate risks and ensure environmental compliance. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound.
Hazard Profile and Safety Data
This compound is classified as a hazardous substance. Understanding its hazard profile is the first step in ensuring safe handling and disposal.
According to its Globally Harmonized System (GHS) classification, this compound presents the following hazards[1]:
-
Harmful if swallowed: Acute toxicity (oral).
-
Causes skin irritation: Skin corrosion/irritation.
-
Causes serious eye irritation: Serious eye damage/eye irritation.
-
May cause respiratory irritation: Specific target organ toxicity, single exposure; Respiratory tract irritation.
| Hazard Classification | GHS Category |
| Acute toxicity, oral | Category 4 |
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
| Specific target organ toxicity, single exposure | Category 3 |
Data sourced from PubChem[1]
Given these hazards, appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical safety goggles, a fully-buttoned lab coat, and appropriate chemical-resistant gloves. An emergency eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
1. Waste Segregation and Collection:
-
Pure Compound and Solutions: Collect waste this compound in its pure form or in solutions in a dedicated, sealable, and airtight hazardous waste container that is compatible with the chemical.
-
Contaminated Labware: Dispose of contaminated disposable labware, such as pipette tips and vials, in a designated container for chemically contaminated solid waste. This container should be a sturdy, leak-proof pail lined with a clear plastic bag.
-
Empty Containers: Triple rinse empty containers that held this compound. The first rinseate must be collected as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations. After thorough rinsing and drying, deface or remove the original label before disposing of the container in accordance with institutional policies.
2. Labeling and Storage:
-
Clearly label all waste containers with a "Hazardous Waste" label. The label must include the full chemical name ("this compound"), the concentration (if in solution), and the date accumulation started.
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and acids. Ensure containers are kept tightly closed to prevent spills or the release of vapors.
3. Spill Management:
-
In the event of a spill, absorb the material with an inert, dry absorbent such as vermiculite, sand, or a commercial solvent adsorbent.
-
Collect the absorbed material into a non-combustible container for disposal as hazardous waste.
-
Thoroughly clean the spill area to remove any residual contamination.
-
If a respirator is required for the cleanup and personnel are not trained in its use, evacuate the area, secure it, and contact the institution's Environmental Health & Safety (EHS) office or emergency services.
4. Final Disposal:
-
Once a waste container is full or is no longer being used, complete a chemical waste collection request form as per your institution's procedures.
-
Arrange for pickup by trained hazardous waste personnel or deliver the container to the designated waste accumulation area.
-
Never dispose of this compound down the drain or in the regular trash. Evaporation is not an acceptable method of disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Chloro-3H-imidazo[4,5-b]pyridine
Essential Safety and Handling Guide for 5-Chloro-3H-imidazo[4,5-b]pyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 52090-89-8
-
Molecular Formula: C₆H₄ClN₃
Hazard Identification and GHS Classification
This compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
Signal Word: Warning
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment to be used when handling this compound. This is the minimum required level of protection and should be assessed in conjunction with a site-specific risk assessment.
| Body Part | PPE Required | Specifications & Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Protects against chemical splashes that can cause serious eye irritation. A face shield offers broader protection for the entire face.[2][3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or other suitable chemically resistant gloves should be worn to prevent skin contact, which can cause irritation. Always check the glove manufacturer's compatibility chart.[2][5][6] |
| Body | Laboratory Coat / Chemical-Resistant Apron or Coveralls | A fully buttoned laboratory coat is the minimum requirement to protect against incidental contact.[6] For tasks with a higher risk of splashes, a chemical-resistant apron or coveralls are recommended.[2] |
| Respiratory | NIOSH-Approved Respirator | To be used in case of insufficient ventilation or when handling the powder outside of a fume hood to prevent respiratory tract irritation.[2][7] The type of respirator (e.g., N95, or a cartridge respirator) should be chosen based on the potential for airborne exposure. |
| Feet | Closed-Toed Shoes | Required in all laboratory settings to protect against spills and falling objects.[6] |
Operational and Disposal Plans
Pre-Handling Operations and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when handling the solid form to avoid dust inhalation or when working with solutions.[7][8]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[9]
-
Static Control: For procedures that could generate static electricity, ensure that containers and equipment are properly grounded and bonded to prevent ignition of dust or vapors.[7][8]
Step-by-Step Handling Protocol
-
Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Preparation: Clearly label all containers. Prepare all necessary equipment and reagents before handling the chemical.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid material within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, typically starting with gloves, followed by face shield/goggles, and then the lab coat.
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, contaminated PPE, and solutions, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Disposal Method: Dispose of the chemical waste through a licensed chemical waste management company.[10] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, follow your institution's emergency spill response protocol.
Process Workflow Diagram
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | C6H4ClN3 | CID 5409027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. americanchemistry.com [americanchemistry.com]
- 4. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. fishersci.com [fishersci.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
